2-(2,4-Di-tert-pentylphenoxy)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-8-16(18(21)22)23-17-12-11-14(19(4,5)9-2)13-15(17)20(6,7)10-3/h11-13,16H,8-10H2,1-7H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCYXPLSQNMCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864396 | |
| Record name | Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13403-01-5 | |
| Record name | 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13403-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2,4-bis(tert-pentyl)phenoxy]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Di-tert-pentylphenoxy)butanoic acid, registered under CAS number 13403-01-5, is a synthetic organic compound belonging to the phenoxyalkanoic acid class of molecules. Structurally, it features a butanoic acid moiety linked via an ether bond to a 2,4-di-tert-pentylphenol group. While the core structure is of interest in various fields of chemical synthesis, its primary documented application lies within the agricultural sector as a herbicide. This guide aims to provide a comprehensive technical overview of this compound, including its chemical and physical properties, a plausible synthetic route, its known applications, and a discussion of its likely mechanism of action based on its chemical class. For professionals in drug development, it is important to note that while the phenoxyalkanoic acid scaffold appears in some pharmacologically active agents, there is currently a lack of publicly available information linking 2-(2,4-Di-tert-pentylphenoxy)butanoic acid to any drug development programs.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is presented in the table below. These properties are essential for its handling, formulation, and for understanding its environmental fate and transport.
| Property | Value | Reference |
| CAS Number | 13403-01-5 | [1] |
| Molecular Formula | C₂₀H₃₂O₃ | [1] |
| Molecular Weight | 320.47 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 76-78 °C | |
| Boiling Point | 170-200 °C at 1.0 Torr | |
| Synonyms | 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid, 2-(2,4-Di-tert-amylphenoxy)butyric acid |
Synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
Stage 1: Synthesis of 2,4-Di-tert-pentylphenol
The precursor, 2,4-di-tert-pentylphenol, can be synthesized via the Friedel-Crafts alkylation of phenol with isobutylene in the presence of an acid catalyst.[2]
Caption: Synthesis of 2,4-Di-tert-pentylphenol.
Stage 2: Synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
The final product can then be synthesized by the reaction of 2,4-di-tert-pentylphenol with a 2-halobutanoic acid (e.g., 2-bromobutanoic acid) in the presence of a base, such as an alkali metal hydroxide.[3] This is a Williamson ether synthesis followed by acidification.
Sources
An In-depth Technical Guide to the Synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(2,4-di-tert-pentylphenoxy)butanoic acid. This document delves into the strategic considerations behind the selection of a multi-step synthesis, commencing with the preparation of the key starting material, 2,4-di-tert-pentylphenol, followed by its coupling with a suitable butanoic acid derivative via the Williamson ether synthesis, and culminating in the final hydrolysis to the target carboxylic acid. Each stage is presented with detailed experimental protocols, mechanistic insights, and characterization data. The guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to confidently replicate and adapt this synthesis for their specific applications.
Introduction and Strategic Overview
2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a lipophilic carboxylic acid derivative with potential applications in medicinal chemistry and materials science, owing to the bulky and hydrophobic nature of the di-tert-pentylphenyl moiety. The synthesis of this molecule is most strategically approached through a convergent pathway that joins two key fragments: the phenolic core and the butanoic acid side chain. This approach allows for modularity and efficient construction of the target molecule.
The chosen synthetic strategy involves three primary stages:
-
Stage 2: Williamson Ether Synthesis: This classic and reliable method is employed to form the ether linkage between the synthesized 2,4-di-tert-pentylphenol and an appropriate 2-halobutanoate ester. The use of an ester derivative of the butanoic acid component is strategic to avoid undesirable side reactions with the carboxylic acid moiety.
-
Stage 3: Ester Hydrolysis: The final step involves the saponification of the ester intermediate to yield the desired 2-(2,4-di-tert-pentylphenoxy)butanoic acid.
This guide will provide a detailed exposition of each of these stages, emphasizing the rationale behind the chosen conditions and methodologies.
Synthesis Pathway Visualization
The overall synthetic pathway is depicted below.
Figure 1: Overall synthetic pathway for 2-(2,4-di-tert-pentylphenoxy)butanoic acid.
Experimental Protocols and Mechanistic Insights
Stage 1: Synthesis of 2,4-Di-tert-pentylphenol
The synthesis of the key phenolic precursor is achieved through the acid-catalyzed alkylation of phenol with isopentene (amylene).[1] This reaction proceeds via a Friedel-Crafts alkylation mechanism.
3.1.1. Experimental Protocol
-
To a stirred solution of phenol in a suitable solvent (e.g., a non-polar solvent like hexane or excess phenol itself), add a catalytic amount of a strong acid catalyst. Common catalysts include sulfuric acid, phosphoric acid, or acidic ion-exchange resins.[2]
-
Heat the mixture to a temperature between 60-120 °C.
-
Slowly add isopentene to the reaction mixture. The addition should be controlled to maintain the reaction temperature and prevent excessive polymerization of the isopentene.
-
After the addition is complete, continue to stir the mixture at the elevated temperature for a period of 2-6 hours to ensure complete reaction.
-
Upon completion, cool the reaction mixture and wash with water to remove the acid catalyst. If an ion-exchange resin is used, it can be removed by filtration.
-
The organic layer is then subjected to distillation under reduced pressure to isolate the 2,4-di-tert-pentylphenol. The purity of the product can be assessed by Gas Chromatography (GC).
Table 1: Typical Reaction Parameters for the Synthesis of 2,4-Di-tert-pentylphenol
| Parameter | Value | Rationale |
| Phenol:Isopentene Molar Ratio | 1 : 2.2 | An excess of the alkylating agent drives the reaction towards di-substitution. |
| Catalyst | Sulfuric Acid (or acidic resin) | Provides the necessary protons to generate the tert-pentyl carbocation. |
| Temperature | 80-100 °C | Balances reaction rate and selectivity, minimizing side product formation. |
| Reaction Time | 4 hours | Ensures high conversion of the starting materials. |
| Purification | Vacuum Distillation | Separates the desired product from unreacted starting materials and byproducts. |
3.1.2. Mechanistic Considerations
The reaction is initiated by the protonation of isopentene by the acid catalyst to form a tertiary carbocation. This electrophilic carbocation then attacks the electron-rich phenol ring, primarily at the ortho and para positions due to the activating and directing effects of the hydroxyl group. A second alkylation event then occurs to yield the di-substituted product. The steric hindrance from the bulky tert-pentyl groups influences the regioselectivity.
Figure 2: Simplified mechanism of the Friedel-Crafts alkylation of phenol.
Stage 2: Synthesis of Ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism.[3][4] In this step, the phenoxide anion of 2,4-di-tert-pentylphenol acts as a nucleophile, attacking an electrophilic alkyl halide, in this case, ethyl 2-bromobutanoate.
3.2.1. Preparation of Ethyl 2-Bromobutanoate
This reagent can be prepared from 2-bromobutanoic acid, which is accessible from butanoic acid via the Hell-Volhard-Zelinsky reaction. The subsequent esterification is typically acid-catalyzed.
3.2.2. Experimental Protocol for Williamson Ether Synthesis
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-di-tert-pentylphenol in a suitable polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile.
-
Add a slight excess of a suitable base to deprotonate the phenol. Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
To the resulting phenoxide solution, add ethyl 2-bromobutanoate dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield pure ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate.
Table 2: Typical Reaction Parameters for the Williamson Ether Synthesis
| Parameter | Value | Rationale |
| Solvent | Acetone or DMF | Polar aprotic solvents that solvate the cation, leaving a "naked" and highly reactive phenoxide anion. |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base that is easy to handle and effectively deprotonates the phenol. |
| Temperature | Reflux | Provides the necessary activation energy for the SN2 reaction. |
| Reaction Time | 8-12 hours | Allows for complete conversion, especially given the steric hindrance of the reactants. |
| Purification | Column Chromatography | Effectively separates the desired ester product from unreacted starting materials and byproducts. |
3.2.3. Mechanistic Considerations
The reaction proceeds via a classic SN2 pathway. The bulky di-tert-pentyl groups on the phenol can introduce steric hindrance, which may slow the reaction rate. Therefore, using a primary or secondary alkyl halide (in this case, a secondary bromide) is crucial for the success of the substitution reaction over elimination.
Figure 3: Mechanism of the Williamson ether synthesis.
Stage 3: Hydrolysis of Ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate
The final step is the conversion of the ester to the corresponding carboxylic acid. This is readily achieved by base-catalyzed hydrolysis (saponification).[5]
3.3.1. Experimental Protocol
-
Dissolve the purified ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a stoichiometric excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux for 1-3 hours. The completion of the reaction can be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid, HCl) to a pH of approximately 2. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
The precipitated solid is collected by vacuum filtration and washed with cold water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product, 2-(2,4-di-tert-pentylphenoxy)butanoic acid, as a crystalline solid.
Table 3: Typical Reaction Parameters for Ester Hydrolysis
| Parameter | Value | Rationale |
| Solvent | Ethanol/Water | A co-solvent system that ensures the solubility of both the ester and the hydroxide base. |
| Base | Sodium Hydroxide (NaOH) | A strong base that effectively hydrolyzes the ester. |
| Temperature | Reflux | Accelerates the rate of the hydrolysis reaction. |
| Purification | Recrystallization | A simple and effective method for obtaining a highly pure crystalline product. |
Characterization of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
The identity and purity of the final product should be confirmed by standard analytical techniques.
4.1. Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.47 g/mol |
| Appearance | White to off-white crystalline solid |
4.2. Spectroscopic Data
While experimental spectra for this specific molecule are not widely published, the following are expected characteristic signals based on its structure:
-
¹H NMR:
-
Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the di-substituted benzene ring.
-
A multiplet for the proton at the chiral center of the butanoic acid side chain (α-proton), likely deshielded by the adjacent oxygen and carbonyl group.
-
Signals for the ethyl and tert-pentyl groups in the aliphatic region (δ 0.5-1.5 ppm).
-
A broad singlet for the carboxylic acid proton, typically downfield (δ 10-12 ppm).
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm).
-
Signals for the aromatic carbons, with those attached to the oxygen and alkyl groups showing characteristic shifts.
-
Signals for the aliphatic carbons of the butanoic acid and tert-pentyl groups.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Based on predictions, the following adducts may be observed:
-
[M+H]⁺: m/z 321.24242
-
[M+Na]⁺: m/z 343.22436
-
[M-H]⁻: m/z 319.22786
-
-
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-(2,4-di-tert-pentylphenoxy)butanoic acid. By leveraging well-established and understood reactions such as the Friedel-Crafts alkylation and the Williamson ether synthesis, this protocol offers a high degree of control and predictability. The provided experimental details and mechanistic insights should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this and structurally related molecules.
References
-
Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). Pentanedioic acid, (2,4-di-t-butylphenyl) mono-ester. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol.
- Google Patents. (n.d.). EP0116712B1 - Synthesis of hindered phenols.
-
Shen, B., et al. (2015). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic Letters, 17(15), 3854–3857. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern. Retrieved from [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Chen, Y., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1734. [Link]
-
PubChemLite. (n.d.). 2-(2,4-di-tert-pentylphenoxy)butyric acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). (2-Tert-butylphenoxy)acetic acid - Optional[13C NMR]. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanoic acid, pentyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-di-tert-pentylphenoxy)butyric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,4-Di-tert-butylphenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank. (n.d.). butanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide: Efficient Synthesis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]
Sources
- 1. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]
- 2. Butanoic acid, 4-(2,4-dichlorophenoxy)- [webbook.nist.gov]
- 3. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 4. Pentanedioic acid, (2,4-di-t-butylphenyl) mono-ester | C19H28O4 | CID 605775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-(2,4-di-tert-pentylphenoxy)butyric acid (C20H32O3) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to the Solubility of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid in Organic Solvents
This guide provides a detailed exploration of the solubility characteristics of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, a molecule of significant interest in various research and development sectors. As direct, quantitative solubility data for this compound is not extensively available in public literature, this document serves as a foundational resource, equipping researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies to predict, determine, and modulate its solubility in organic solvents.
Unveiling the Molecule: Physicochemical Profile
2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a carboxylic acid derivative with the chemical formula C₂₀H₃₂O₃ and a molecular weight of 320.47 g/mol .[1] Its structure is characterized by a central phenoxy ring substituted with two bulky tertiary pentyl groups and a butanoic acid moiety. These features are critical in dictating its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | [1] |
| Molecular Weight | 320.47 g/mol | [1] |
| Melting Point | 76-78 °C | [1] |
| XLogP3 (Predicted) | 5.30380 | [1] |
| PSA (Polar Surface Area) | 46.5 Ų | [1] |
The high predicted XLogP3 value strongly suggests a lipophilic ("fat-loving") nature, indicating a preference for non-polar environments and consequently, low aqueous solubility.[1] The presence of the carboxylic acid group, however, introduces a polar, hydrogen-bonding capable functionality that can interact with polar solvents. The interplay between the large, non-polar hydrocarbon backbone and the polar acidic group is the central theme of its solubility profile.
The Science of Solubility: A Theoretical Framework
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, the following interactions are key:
-
Van der Waals Forces: The extensive non-polar structure, dominated by the di-tert-pentylphenoxy group, will readily interact with non-polar solvents through London dispersion forces.
-
Dipole-Dipole Interactions and Hydrogen Bonding: The carboxylic acid group is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).
However, the bulky tert-pentyl groups can sterically hinder the approach of solvent molecules to the polar carboxylic acid, potentially limiting solubility even in some polar solvents.
Predicting Solubility: A Rational Approach
In the absence of empirical data, a qualitative prediction of solubility in various organic solvent classes can be made based on the molecular structure:
-
Non-Polar Solvents (e.g., Hexane, Toluene): High solubility is anticipated. The large, non-polar surface area of the molecule will interact favorably with these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is expected. These solvents can engage in dipole-dipole interactions with the carboxylic acid group without the high energetic cost of disrupting a strong hydrogen-bonding network like in water.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is likely. While these solvents can form hydrogen bonds with the carboxylic acid, the large non-polar part of the molecule may limit overall solubility. The principle of "like dissolves like" suggests that as the alkyl chain of the alcohol solvent increases (e.g., from methanol to octanol), the solubility of this lipophilic compound may also increase.[3]
-
Aqueous Solutions: Due to the high lipophilicity, the intrinsic solubility in water is expected to be very low. However, the acidic nature of the carboxylic acid group means that its solubility will be highly pH-dependent. In basic aqueous solutions (e.g., 5% NaOH or 5% NaHCO₃), the carboxylic acid will be deprotonated to form a carboxylate salt.[4] This salt is ionic and therefore significantly more polar, leading to a substantial increase in aqueous solubility.[4]
Experimental Determination of Solubility: A Practical Guide
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols are standard in the pharmaceutical and chemical industries.
The Shake-Flask Method: A Gold Standard
The equilibrium shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[5]
Protocol:
-
Preparation: Add an excess amount of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated from the measured concentration in the saturated solution.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Potentiometric Titration: Assessing pH-Dependent Solubility
For ionizable compounds like 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, potentiometric titration is an efficient method to determine the intrinsic solubility (solubility of the neutral form) and the pKa.
Protocol:
-
Sample Preparation: Prepare a suspension of the compound in a solution of known ionic strength.
-
Titration: Titrate the suspension with a strong acid (e.g., HCl) and a strong base (e.g., KOH), monitoring the pH with a calibrated electrode after each addition of titrant.
-
Data Analysis: The point at which the solid phase disappears during the titration towards the ionized form gives an indication of the solubility at that pH. The full titration curve can be analyzed using specialized software to determine the pKa and the intrinsic solubility.
Summary and Future Directions
For researchers and drug development professionals, the experimental protocols outlined in this guide provide a clear path forward for obtaining robust, quantitative solubility data. Such data is essential for a wide range of applications, including formulation development, reaction optimization, and purification process design. The generation and publication of this data would be a valuable contribution to the scientific community.
References
-
PubChem. (n.d.). 2-(2,4-di-tert-pentylphenoxy)butyric acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
ResearchGate. (n.d.). Predict solubility of organic compounds? Retrieved from [Link]
-
Shodex. (n.d.). Solubility of Saturated Fatty Acids. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Antioxidant Profiling of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
Introduction: Unveiling the Antioxidant Potential of a Novel Phenoxyalkanoic Acid Derivative
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the scientific community has shown a burgeoning interest in synthetic phenolic compounds. 2-(2,4-Di-tert-pentylphenoxy)butanoic acid belongs to the phenoxyalkanoic acid class of molecules, a group structurally analogous to known antioxidants. While direct studies on this specific molecule are emerging, its core structure, featuring a sterically hindered phenolic moiety, strongly suggests a capacity for significant antioxidant activity. The bulky tert-pentyl groups at the ortho and para positions of the phenol ring are anticipated to enhance the stability of the resulting phenoxyl radical, a key attribute for an effective chain-breaking antioxidant.[1] This document serves as a comprehensive guide for researchers, providing both the theoretical framework and detailed experimental protocols to rigorously evaluate the antioxidant potential of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid. The methodologies outlined herein are based on well-established assays and principles derived from the study of structurally related phenolic antioxidants, such as 2,4-di-tert-butylphenol (2,4-DTBP).[2][3]
Scientific Rationale: The Imperative for Antioxidant Research
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of disease states. These include neurodegenerative disorders, cardiovascular diseases, and cancer.[4] Antioxidants counteract oxidative damage through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense pathways.[5] The exploration of novel synthetic antioxidants like 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is therefore a critical endeavor in modern drug discovery.
Predicted Mechanism of Antioxidant Action
The primary antioxidant mechanism anticipated for 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is that of a chain-breaking antioxidant, a hallmark of phenolic compounds.[1] This process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. The bulky tert-pentyl groups are crucial in this process, as they sterically hinder the phenoxyl radical formed after hydrogen donation, preventing it from initiating new radical chains and enhancing its stability.
Caption: Predicted chain-breaking antioxidant mechanism.
In Vitro Antioxidant Capacity Assessment: Core Protocols
To comprehensively characterize the antioxidant profile of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, a multi-assay approach is recommended. The following protocols detail the determination of free radical scavenging activity using DPPH and ABTS assays, which are standard and complementary methods.[6][7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration indicates the scavenging potential of the test compound.[8]
Experimental Workflow
Caption: Step-by-step workflow for the DPPH assay.
Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid in a suitable solvent (e.g., methanol or DMSO).
-
Positive Control: Prepare a 1 mg/mL stock solution of a standard antioxidant such as Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[7]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound or positive control.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
Hypothetical In Vitro Antioxidant Activity Data
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| 2-(2,4-Di-tert-pentylphenoxy)butanoic acid | 15.8 | 9.2 |
| Ascorbic Acid (Positive Control) | 25.4 | 12.5 |
| Trolox (Positive Control) | 18.9 | 8.7 |
Cellular Antioxidant Activity (CAA) Assay
While in vitro assays are valuable for initial screening, a cellular antioxidant activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy, as it accounts for cellular uptake, metabolism, and localization of the compound.[9][10] This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12] Antioxidants can prevent the formation of DCF by scavenging ROS.
Experimental Workflow
Sources
- 1. [Phenolic chain-breaking antioxidants--their activity and mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. njppp.com [njppp.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for the Modification of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
Abstract
This document provides detailed experimental procedures for the chemical modification of 2-(2,4-di-tert-pentylphenoxy)butanoic acid. The protocols outlined herein are designed for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. The primary focus of this guide is to detail the esterification and amidation of the carboxylic acid moiety, thereby enabling the synthesis of a diverse library of derivatives for further investigation. This application note emphasizes the rationale behind procedural steps, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction: The Rationale for Modifying 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a lipophilic molecule characterized by a bulky substituted phenoxy group linked to a butanoic acid chain. The presence of the sterically hindered di-tert-pentyl phenol motif imparts significant hydrophobicity, while the carboxylic acid functional group serves as a versatile handle for chemical modification. Derivatization of this carboxylic acid can profoundly alter the molecule's physicochemical properties, such as solubility, polarity, and bioavailability. These modifications are crucial in the context of drug discovery and development, where fine-tuning of such parameters can lead to improved pharmacokinetic and pharmacodynamic profiles.
The protocols detailed in this document focus on two fundamental transformations of the carboxylic acid group: esterification and amidation. Esterification is a common strategy to mask the polarity of a carboxylic acid, potentially enhancing membrane permeability. Amidation introduces a stable amide bond, allowing for the incorporation of a wide range of amine-containing fragments, which can introduce new binding interactions or alter the molecule's metabolic stability.
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents and solvents.[1][2][3][4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol I: Fischer Esterification of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid with Ethanol
This protocol describes the synthesis of ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate via a classic Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[5][6] To drive the reaction towards the product, a large excess of the alcohol (ethanol) is used, and a strong acid catalyst is employed.[5]
Causality of Experimental Choices
-
Excess Ethanol: Serves as both the reactant and the solvent, shifting the reaction equilibrium towards the ester product according to Le Châtelier's principle.[5]
-
Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7]
-
Reflux Conditions: The reaction is heated to increase the reaction rate and ensure it reaches equilibrium in a reasonable timeframe.
-
Aqueous Work-up with Sodium Bicarbonate: Neutralizes the acidic catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.[8]
-
Anhydrous Sodium Sulfate: A drying agent used to remove residual water from the organic phase before solvent evaporation.
Experimental Workflow: Fischer Esterification
Sources
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Note & Protocol: Laboratory Scale Synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Phenoxyalkanoic Acids
Substituted phenoxyalkanoic acids represent a class of compounds with significant interest in medicinal chemistry and materials science. The incorporation of bulky lipophilic groups, such as tert-pentyl moieties, onto the phenoxy backbone can modulate the molecule's biological activity, solubility, and pharmacokinetic properties. 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a noteworthy analogue of this class, and its synthesis requires a robust and well-understood chemical pathway. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this target compound, commencing with the commercially available 2,4-di-tert-pentylphenol. The synthetic strategy is centered around the classic Williamson ether synthesis, a reliable method for forming the ether linkage, followed by saponification to yield the desired carboxylic acid.
Synthetic Strategy Overview
The synthesis of 2-(2,4-di-tert-pentylphenoxy)butanoic acid is approached in two fundamental stages:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 2,4-di-tert-pentylphenol is deprotonated by a suitable base to form a phenoxide ion. This potent nucleophile then undergoes an SN2 reaction with an appropriate halo-ester of butanoic acid, in this case, ethyl 2-bromobutanoate, to form the ether linkage. This reaction is a cornerstone of ether synthesis due to its versatility and generally high yields[1][2][3].
-
Saponification (Ester Hydrolysis): The resulting ethyl ester intermediate is then hydrolyzed under basic conditions to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to afford the final product, 2-(2,4-di-tert-pentylphenoxy)butanoic acid.
This two-step approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.
Visualizing the Synthetic Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
Welcome to the technical support center for the synthesis of 2-(2,4-di-tert-pentylphenoxy)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging synthesis. Drawing from established principles of organic chemistry and field-proven insights, this document provides in-depth, practical solutions to common issues encountered during this procedure.
Introduction: Understanding the Challenge
The synthesis of 2-(2,4-di-tert-pentylphenoxy)butanoic acid is fundamentally a Williamson ether synthesis.[1][2] This reaction, while classic, presents specific difficulties when dealing with sterically hindered reagents. The bulky di-tert-pentyl groups on the phenol and the secondary carbon of the 2-halobutanoate create significant steric hindrance, which can lead to low yields and competing side reactions.[3] This guide addresses these issues in a direct question-and-answer format, providing not just protocols, but the chemical reasoning behind them.
Core Troubleshooting Guide
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how do I begin troubleshooting?
Low yields in this synthesis typically stem from one of four primary issues: incomplete formation of the phenoxide nucleophile, a dominant elimination side reaction (E2), suboptimal reaction conditions, or poor reagent quality.
The first step in troubleshooting is to systematically evaluate each stage of your reaction. The following flowchart provides a logical path for diagnosing the problem.
Caption: A logical workflow for troubleshooting low reaction yields.
Question 2: I suspect the E2 elimination side reaction is the primary issue. How can I definitively identify and minimize it?
The competition between the desired SN2 pathway and the E2 elimination pathway is the central challenge in this synthesis.[1][4] Because the electrophilic carbon on the 2-halobutanoate is secondary, it is highly susceptible to elimination, especially given that the phenoxide is a strong base.
Identifying E2 Elimination: The primary byproduct of elimination would be an alkene, specifically ethyl crotonate (from elimination) or its isomers, and unreacted 2,4-di-tert-pentylphenol. You can detect this by:
-
GC-MS: Look for a product with a mass corresponding to the butenoate ester.
-
¹H NMR of the crude mixture: Look for characteristic vinylic proton signals between 5-7 ppm.
Caption: The competition between the SN2 and E2 reaction pathways.
Strategies to Minimize Elimination:
-
Lower the Reaction Temperature: SN2 reactions have a lower activation energy than E2 reactions. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will significantly favor substitution. Start at 50-60 °C and only increase if the reaction stalls.[1]
-
Choice of Base and Solvent: While a strong base is needed to deprotonate the phenol, a very strong or bulky base in solution (like potassium tert-butoxide) will favor elimination. A better approach is to use sodium hydride (NaH) to pre-form the phenoxide, then remove any excess before adding the alkyl halide. Alternatively, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can be effective, especially when paired with a phase transfer catalyst.[1]
-
Leaving Group: A better leaving group accelerates the SN2 reaction more than the E2 reaction. If using a 2-halobutanoate, the order of reactivity is I > Br > Cl. Using ethyl 2-iodobutanoate will give the best SN2/E2 ratio, though it is more expensive.
Question 3: What is the optimal choice of base, solvent, and temperature, and how can a Phase Transfer Catalyst (PTC) help?
Optimizing the interplay of reagents and conditions is critical. There is no single "perfect" set of conditions, but an optimized system dramatically improves yield by enhancing the SN2 rate while suppressing E2.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Option A (Classic) | Option B (PTC-Optimized) | Rationale & Causality |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH ensures complete, irreversible deprotonation. K₂CO₃ is a milder, safer base whose effectiveness is greatly enhanced by PTC.[1][3] |
| Solvent | DMF or Acetonitrile | Toluene / Water (biphasic) | Polar aprotic solvents (DMF) are excellent for SN2.[1] A biphasic system is required for PTC to function. |
| Temperature | 60-80 °C | 80-90 °C | The PTC enhances the reaction rate so effectively that a slightly higher temperature can be used to ensure completion without a significant increase in elimination.[5] |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) | The PTC shuttles the phenoxide anion from the aqueous/solid phase into the organic phase, increasing its effective concentration and reactivity.[6] |
| Expected Yield | 40-60% | 75-95% | The PTC system overcomes the steric and phase-boundary limitations of the reaction, leading to faster rates and higher conversion.[5] |
The Role of Phase Transfer Catalysis (PTC):
A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this synthesis, the potassium phenoxide salt has low solubility in the organic solvent (e.g., toluene) where the alkyl halide resides. The quaternary ammonium salt (TBAB) swaps its bromide anion for the phenoxide anion, creating a lipophilic ion pair that is soluble in the organic phase, allowing the reaction to proceed quickly.
Caption: Mechanism of Phase Transfer Catalysis in the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
-
Q: Can I use 2-bromobutanoic acid directly instead of its ester?
-
A: This is not recommended. The acidic proton of the carboxylic acid will react with the basic phenoxide, neutralizing your nucleophile and stopping the reaction. The ester group acts as a protecting group for the carboxylic acid and is removed in a subsequent hydrolysis step.
-
-
Q: My final product is an oil and is difficult to purify. What are some effective strategies?
-
A: After the hydrolysis step, your product is a carboxylic acid salt (e.g., sodium 2-(2,4-di-tert-pentylphenoxy)butanoate). A standard purification involves:
-
Wash the aqueous layer with an organic solvent like ether or ethyl acetate to remove any unreacted, neutral starting materials.
-
Carefully acidify the aqueous layer with cold HCl (aq) to a pH of ~2. The carboxylic acid product should precipitate or form an oil.
-
Extract the product into an organic solvent.
-
Wash with brine, dry over Na₂SO₄, and concentrate. If it remains an oil, column chromatography on silica gel is the most effective final purification step.
-
-
-
Q: How do I handle sodium hydride (NaH) safely?
-
A: NaH is a highly reactive, flammable solid. It reacts violently with water to produce hydrogen gas. Always handle it in an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon). It is typically supplied as a dispersion in mineral oil; wash with dry hexanes before use if necessary. To quench unreacted NaH, slowly and carefully add isopropanol or ethanol at 0 °C before adding water.
-
Detailed Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2,4-di-tert-pentylphenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol). Stir until dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. CAUTION: Hydrogen gas evolution.
-
Phenoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Complete reaction is indicated by the cessation of gas evolution and the formation of a clear solution or fine suspension.
-
Alkylation: Add ethyl 2-bromobutanoate (1.1 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 70 °C and stir for 8-16 hours, monitoring by TLC.
-
Workup & Hydrolysis: Cool the reaction to room temperature and carefully quench by slowly adding water. Add NaOH (2.5 eq) and heat to 80 °C for 2-4 hours to hydrolyze the ester.
-
Purification: Follow the purification strategy outlined in the FAQ section.
Protocol 2: Optimized Synthesis using Phase Transfer Catalysis
-
Setup: To a round-bottom flask, add 2,4-di-tert-pentylphenol (1.0 eq), toluene (10 mL per gram of phenol), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Alkylation: Add ethyl 2-bromobutanoate (1.2 eq) to the mixture.
-
Reaction: Heat the vigorously stirred biphasic mixture to 85 °C for 4-8 hours, monitoring by TLC or GC.
-
Workup & Hydrolysis: Cool the mixture and add water. Separate the layers. To the aqueous layer (or the combined mixture if you prefer a one-pot hydrolysis), add NaOH (2.5 eq) and heat to 80 °C for 2-4 hours.
-
Purification: Follow the purification strategy outlined in the FAQ section.
References
- CN105884628A: Preparation method of 2,4-ditertbutyl-5-aminophenol.
- KR0141429B1: A process for preparing 2,4-ditertiary butyl phenol.
-
Chemistry LibreTexts (2021): 11.8: Williamson Ether Synthesis. [Link]
-
Francis Academic Press: Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Wikipedia: Williamson ether synthesis. [Link]
- WO2016075703A2: An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
-
BYJU'S: Williamson Ether Synthesis reaction. [Link]
-
Chemistry Steps: Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry (2014): The Williamson Ether Synthesis. [Link]
-
ResearchGate (2025): tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide: Efficient Synthesis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol. [Link]
- US20170057936A1: Process for Preparing 2,4-Diamino-3-Hydroxybutyric Acid Derivatives.
-
J&K Scientific LLC: Williamson Ether Synthesis. [Link]
-
YouTube (2018): Williamson Ether Synthesis. [Link]
- CN105541578A: Synthetic method of fenofibrate drug intermediate 4-chloro-4'-hydroxybenzophenone.
-
Der Pharma Chemica (2014): Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Link]
-
Journal For Basic Sciences (2020): PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
Quick Company: A Process For Preparation Of Fenofibrate. [Link]
-
Semantic Scholar (1975): An improved Williamson ether synthesis using phase transfer catalysis. [Link]
- US3465035A: Process for purifying terephthalic acid.
-
PMC - NIH (2023): A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. A Process For Preparation Of Fenofibrate [quickcompany.in]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
Welcome to the technical support center for the synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. We will delve into the critical aspects of each synthetic step, providing troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful and optimized reaction. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a two-stage process. The first stage involves the synthesis of the key intermediate, 2,4-di-tert-pentylphenol, via a Friedel-Crafts alkylation of phenol. The second stage is a Williamson ether synthesis to couple 2,4-di-tert-pentylphenol with an appropriate C4 building block, followed by hydrolysis to yield the final carboxylic acid product. The significant steric hindrance posed by the two tert-pentyl groups presents unique challenges that require careful optimization of reaction conditions.
Stage 1: Synthesis of 2,4-Di-tert-pentylphenol
The foundational step is the dialkylation of phenol with isoamylene (isopentene). The success of this step is crucial as the purity of the resulting 2,4-di-tert-pentylphenol directly impacts the subsequent etherification reaction.
Reaction Scheme:
Phenol + 2 Isoamylene --(Catalyst)--> 2,4-Di-tert-pentylphenol
Troubleshooting and FAQs: Synthesis of 2,4-Di-tert-pentylphenol
Q1: My yield of 2,4-di-tert-pentylphenol is low. What are the likely causes?
A1: Low yields in this Friedel-Crafts alkylation can stem from several factors:
-
Catalyst Inactivity: The choice of catalyst is critical. While various acid catalysts can be used, their activity can diminish due to moisture. Ensure your catalyst is fresh and handled under anhydrous conditions where necessary.[1]
-
Suboptimal Temperature: The reaction temperature influences the rate and selectivity of the alkylation. Temperatures that are too low may lead to incomplete reaction, while excessively high temperatures can promote side reactions such as the formation of polysubstituted phenols or rearrangement of the alkyl groups. A typical temperature range is 60-180°C, depending on the catalyst used.
-
Insufficient Reaction Time: This reaction may require several hours to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Poor Mixing: Inadequate agitation can lead to localized overheating and inefficient interaction between the reactants and the catalyst, resulting in lower yields.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for 2,4-di-tert-pentylphenol?
A2: The formation of isomers (e.g., 2,6-di-tert-pentylphenol, 4-tert-pentylphenol) and polyalkylated products is a common challenge. To enhance selectivity:
-
Catalyst Choice: The regioselectivity of the alkylation is highly dependent on the catalyst. For instance, aluminum phenoxide catalysts are known to favor ortho-alkylation, while other acid catalysts might lead to a mixture of ortho and para products.[1] A two-step approach, as detailed in some patents, can also improve selectivity by first favoring mono-alkylation at the ortho position.
-
Reactant Stoichiometry: Carefully controlling the molar ratio of phenol to isoamylene is crucial. An excess of isoamylene will favor the formation of di- and polyalkylated products. A molar ratio of phenol to isoamylene of approximately 1:2 to 1:2.5 is a good starting point.
-
Gradual Addition of Alkene: Adding the isoamylene dropwise to the reaction mixture can help to control the local concentration of the alkene and minimize the formation of over-alkylated products.
Q3: What is a reliable protocol for the synthesis of 2,4-di-tert-pentylphenol?
A3: The following protocol is a good starting point, adapted from literature procedures. Optimization may be required based on your specific laboratory conditions.
Experimental Protocol: Synthesis of 2,4-Di-tert-pentylphenol
Materials:
-
Phenol
-
Isoamylene (Isopentene)
-
Acid Catalyst (e.g., Amberlyst 15, p-toluenesulfonic acid, or activated clay)
-
Toluene (or another suitable solvent)
-
Sodium hydroxide solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of phenol in toluene in a reaction vessel equipped with a reflux condenser and a dropping funnel, add the acid catalyst (typically 5-10 wt% relative to phenol).
-
Heat the mixture to the desired reaction temperature (e.g., 80-120°C).
-
Slowly add isoamylene to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the organic phase with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4-di-tert-pentylphenol by vacuum distillation.
Stage 2: Williamson Ether Synthesis and Hydrolysis
This stage involves the O-alkylation of the sterically hindered 2,4-di-tert-pentylphenol with an ethyl 2-bromobutanoate followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Reaction Scheme:
-
2,4-Di-tert-pentylphenol + Ethyl 2-bromobutanoate --(Base, Solvent)--> Ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate
-
Ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate --(Base, H₂O)--> 2-(2,4-Di-tert-pentylphenoxy)butanoic acid
Troubleshooting and FAQs: Williamson Ether Synthesis and Hydrolysis
Q4: I am getting a very low yield in the Williamson ether synthesis step. What could be the problem?
A4: The low reactivity of the sterically hindered 2,4-di-tert-pentylphenol is the primary challenge in this step. Here are the key factors to consider:
-
Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the phenol to its more reactive phenoxide form. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[2] Weaker bases like potassium carbonate may not be effective enough for this hindered phenol.
-
Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended. These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion.[3]
-
Reaction Temperature: Due to the steric hindrance, a higher reaction temperature (e.g., 80-120°C) may be necessary to achieve a reasonable reaction rate. However, excessively high temperatures can lead to decomposition or side reactions.
-
Alkyl Halide Reactivity: Ethyl 2-bromobutanoate is a secondary alkyl halide. While primary alkyl halides are ideal for SN2 reactions, secondary halides can also be used, but they are more prone to elimination side reactions, especially with a strong base.[4] Using a less hindered alkylating agent if the structure can be modified is an option, but for the target molecule, careful control of conditions is key.
Q5: I am observing the formation of an elimination byproduct. How can I minimize this?
A5: The E2 elimination of HBr from ethyl 2-bromobutanoate to form ethyl crotonate is a potential side reaction. To favor substitution over elimination:
-
Use a less hindered base if possible, though a strong base is needed for deprotonation. In this case, careful temperature control is your best tool.
-
Control the temperature. Lowering the reaction temperature can sometimes favor the SN2 pathway over the E2 pathway. A careful optimization study is recommended.
-
Slow addition of the alkyl halide. Adding the ethyl 2-bromobutanoate slowly to the pre-formed phenoxide solution can help to keep its concentration low and minimize the rate of the bimolecular elimination reaction.
Q6: What is a good procedure for the hydrolysis of the ester to the carboxylic acid?
A6: Saponification (base-catalyzed hydrolysis) is the standard method. Given the steric hindrance around the ether linkage, a robust procedure is necessary. A lithium hydroxide (LiOH) based hydrolysis in a mixed solvent system is often effective for hindered esters.[5][6]
Experimental Protocol: Williamson Ether Synthesis and Hydrolysis
Materials:
-
2,4-Di-tert-pentylphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl 2-bromobutanoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2,4-di-tert-pentylphenol in anhydrous DMF at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phenoxide.
-
Slowly add ethyl 2-bromobutanoate to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate. This crude product can be used directly in the next step or purified by column chromatography if necessary.
Part B: Hydrolysis (Saponification)
-
Dissolve the crude ester in a mixture of THF and water (e.g., 4:1 v/v).
-
Add an excess of lithium hydroxide monohydrate (typically 3-5 equivalents).
-
Stir the mixture at room temperature or gently heat to 40-50°C for 12-24 hours, or until TLC analysis indicates the disappearance of the ester.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted starting material or non-acidic impurities.
-
Acidify the aqueous layer to a pH of 1-2 with concentrated HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,4-di-tert-pentylphenoxy)butanoic acid.
Q7: How can I purify the final product?
A7: Recrystallization is a common and effective method for purifying solid carboxylic acids.
Purification Protocol: Recrystallization
-
Dissolve the crude 2-(2,4-di-tert-pentylphenoxy)butanoic acid in a minimal amount of a hot solvent. Good solvent choices to try would be a mixed solvent system like ethanol/water, or a hydrocarbon solvent like heptane or cyclohexane.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Data and Diagrams
Summary of Key Reaction Parameters
| Parameter | Stage 1: Friedel-Crafts Alkylation | Stage 2: Williamson Ether Synthesis | Stage 3: Saponification |
| Key Reagents | Phenol, Isoamylene | 2,4-Di-tert-pentylphenol, Ethyl 2-bromobutanoate | Ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate |
| Catalyst/Base | Acid Catalyst (e.g., Amberlyst 15) | Strong, non-nucleophilic base (e.g., NaH) | Strong base (e.g., LiOH) |
| Solvent | Toluene | Polar aprotic (e.g., DMF) | THF/Water mixture |
| Temperature | 80-120°C | 80-100°C | Room temperature to 50°C |
| Key Challenge | Selectivity (isomers, polyalkylation) | Steric hindrance, elimination side reaction | Slow reaction rate due to steric hindrance |
Experimental Workflow
Caption: Troubleshooting decision tree for the synthesis.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
NCERT. Alcohols, Phenols and Ethers. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- Google Patents. New method for preparing 2,4-ditert-pentyl-phenol.
-
Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. [Link]
-
StackExchange. LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? [Link]
-
PubMed. Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. [Link]
-
ACS Publications. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]
-
White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Link]
-
ACS Publications. Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4-Di-tert-pentylphenol. [Link]
-
ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]
-
OperaChem. Saponification-Typical procedures. [Link]
- Google Patents.
-
ResearchGate. Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
ScienceDirect. Liquid phase alkylation of phenol with 1-octene over large pore zeolites. [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]
-
ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]
-
SlidePlayer. 13 Saponification of Esters. [Link]
-
ResearchGate. Investigation of Crystal Size Distribution in Purification of Terephthalic Acid from Polyester Textile Industry Waste by Reactive Crystallization. [Link]
-
Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? [Link]
-
YouTube. 374 BCH3023 Saponification of Esters. [Link]
-
PubMed Central. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]
-
Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]
-
SciSpace. 2, 4-di-tert-butylphenol preparation method. [Link]
-
ResearchGate. Acid-catalyzed liquid-phase alkylation of phenol with branched andlinear olefin isomers. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
PubChem. 2,4-Di-tert-pentylphenol. [Link]
-
Khan Academy. Saponification - Base promoted ester hydrolysis. [Link]
- Google Patents. Method and apparatus for preparing purified terephthalic acid.
- Google Patents. A process for preparing 2,4-ditertiary butyl phenol.
-
ResearchGate. Phenol Alkylation with 1-Octene on Solid Acid Catalysts. [Link]
-
Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
American Journal of Science. ART. LI.-On the Hydrolysis of Esters of Substituted Ali- phatic Acids. [Link]
-
Nanalysis. What to expect from the tert-butanol 1D and 2D 13C NMR analysis? [Link]
-
The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. sciforum.net [sciforum.net]
Technical Support Center: 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid Experiments
Welcome to the technical support center for 2-(2,4-di-tert-pentylphenoxy)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this compound. The following question-and-answer-based troubleshooting guide synthesizes established chemical principles with practical, field-proven insights to ensure the integrity and success of your experiments.
Section 1: Synthesis via Williamson Ether Synthesis
The synthesis of 2-(2,4-di-tert-pentylphenoxy)butanoic acid is typically achieved via the Williamson ether synthesis, a robust and well-documented SN2 reaction.[1][2] This pathway involves the deprotonation of the starting phenol, 2,4-di-tert-pentylphenol, to form a nucleophilic phenoxide, which then attacks an electrophilic alkyl halide, such as an ester of 2-bromobutanoic acid, followed by saponification. While straightforward in principle, success is contingent on carefully controlled parameters.
Q1: My synthesis resulted in a very low yield. What are the common causes and how can I optimize the reaction?
Answer: Low yield is the most frequent issue and typically points to one of four areas: inefficient phenoxide formation, competing side reactions, poor reaction conditions, or ineffective workup.
Causality and Optimization Strategy:
-
Inefficient Deprotonation: The phenolic proton of 2,4-di-tert-pentylphenol must be removed to form the reactive phenoxide. Steric hindrance from the bulky tert-pentyl groups can slow this process.
-
Troubleshooting: Ensure you are using a sufficiently strong, non-nucleophilic base. While NaOH or KOH can be used, bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent (e.g., DMF, Acetone) are often more effective. Ensure the base is fresh and anhydrous, as moisture will consume the base and hydrolyze your electrophile.
-
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, promoted by heat and sterically hindered or strong bases.[3] Another possibility is C-alkylation of the phenoxide ring, though this is less common under standard Williamson conditions.
-
Suboptimal Solvent Choice: The solvent must be able to dissolve the reactants but also facilitate an SN2 reaction.
-
Troubleshooting: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base, leaving the phenoxide anion highly nucleophilic. Using the conjugate acid of the alkoxide as a solvent is also a common practice but may not be optimal for this specific synthesis.[6]
-
-
Hydrolysis of the Ester (if applicable): If you are using an ester of 2-bromobutanoic acid, the final step is saponification (hydrolysis of the ester) to yield the carboxylic acid. Incomplete hydrolysis will result in a low yield of the final product.
-
Troubleshooting: Ensure sufficient base (e.g., NaOH or KOH in a water/alcohol mixture) and adequate reaction time/temperature for the hydrolysis step. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Experimental Protocol: Optimized Synthesis
-
Phenoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2,4-di-tert-pentylphenol (1.0 eq) in anhydrous DMF.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Add ethyl 2-bromobutanoate (1.1 eq) dropwise via syringe at 0°C.
-
Warm the reaction to 60°C and stir for 12-24 hours, monitoring by TLC (e.g., 20% Ethyl Acetate in Hexane).
-
Workup (Ester): Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH4Cl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Saponification: Dissolve the crude ester in a 1:1 mixture of ethanol and 10% aqueous NaOH.
-
Heat the mixture to reflux (approx. 80-90°C) for 4 hours.
-
Workup (Acid): Cool the solution and remove the ethanol via rotary evaporation. Dilute the remaining aqueous layer with water and wash with diethyl ether to remove any neutral impurities.
-
Acidify the aqueous layer to pH ~2 with cold 6M HCl. The product should precipitate as a solid or oil.
-
Extract the product with ethyl acetate (3x), wash with brine, dry over anhydrous MgSO4, and concentrate to yield the crude 2-(2,4-di-tert-pentylphenoxy)butanoic acid.
Q2: I'm seeing significant amounts of unreacted 2,4-di-tert-pentylphenol in my crude product. What went wrong?
Answer: This is a clear indication that the alkylation step was inefficient. The primary culprits are inactive reagents or insufficient reaction time.
-
Reagent Quality:
-
Base: As mentioned, the base must be active. An old container of NaH that has been exposed to air will be significantly less effective.
-
Alkyl Halide: The electrophile, ethyl 2-bromobutanoate, can degrade over time. It's best to use a freshly opened bottle or distill the reagent before use.
-
-
Stoichiometry: Ensure you are using a slight excess of the base and alkyl halide (1.1-1.2 equivalents) to drive the reaction to completion.
-
Reaction Time/Temperature: The bulky nature of the reactants can make this reaction sluggish. If TLC analysis shows significant starting material after 24 hours, consider increasing the temperature slightly (e.g., to 80°C) or extending the reaction time.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
Section 2: Purification
Q3: What is the best method to purify the crude 2-(2,4-di-tert-pentylphenoxy)butanoic acid?
Answer: Both column chromatography and recrystallization are viable. The choice depends on the nature of the impurities and the scale of your reaction.
-
Column Chromatography: This is the most effective method for removing closely related impurities or unreacted starting materials.[7][8]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc) to elute non-polar impurities and gradually increase the polarity (up to 30-40% EtOAc) to elute your product. The carboxylic acid may streak on the column; adding 0.5-1% acetic acid to the mobile phase can mitigate this by keeping the product protonated.
-
-
Recrystallization: This is an excellent technique for removing minor impurities on a larger scale, provided a suitable solvent is found.[9][10] It is often more economical and can yield highly pure crystalline material.
-
Solvent Selection: Given the molecule's structure (a greasy aromatic part and a polar acid part), a single perfect solvent may be elusive. A solvent pair system, such as Toluene/Hexane or Acetic Acid/Water, is a good starting point.[11]
-
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a supercooled liquid. This is common for compounds with bulky, non-polar groups that hinder efficient crystal lattice formation.
Step-by-Step Protocol to Prevent Oiling Out:
-
Use a Solvent Pair: Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., Toluene, Ethyl Acetate, or Acetone).
-
Slow Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (e.g., Hexanes, Heptane, or Water) dropwise until you see persistent cloudiness (turbidity).
-
Re-clarify: Add a few drops of the "good" hot solvent to make the solution clear again.
-
Slow Cooling (Crucial): This is the most important step. Allow the flask to cool to room temperature undisturbed and slowly. Do not place it directly in an ice bath. Insulating the flask (e.g., with glass wool or a towel) can promote the formation of larger, purer crystals.
-
Seeding: If you have a small amount of pure solid, add a "seed crystal" once the solution is slightly cooled to provide a nucleation point for crystal growth.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that initiate crystallization.
-
Final Cooling: Once crystals have started to form at room temperature, you can then place the flask in an ice bath or refrigerator to maximize the yield.
Section 3: Characterization
Q5: What are the expected spectroscopic signatures for pure 2-(2,4-di-tert-pentylphenoxy)butanoic acid?
Answer: The structure can be unequivocally confirmed using a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry. While specific shifts can vary slightly based on the solvent, the following provides a reliable guide.[7][12]
| Data Type | Expected Signature | Rationale / Key Features |
| ¹H NMR | ~10-12 ppm (broad singlet, 1H) | Carboxylic acid proton (-COOH). Often exchanges with D2O. |
| ~6.8-7.3 ppm (multiplets, 3H) | Aromatic protons on the substituted benzene ring. | |
| ~4.5 ppm (triplet or dd, 1H) | Chiral proton (-O-CH -). Coupled to the adjacent CH2 group. | |
| ~1.8-2.2 ppm (multiplet, 2H) | Methylene protons (-CH-CH₂ -CH₃). | |
| ~0.6-1.7 ppm (complex multiplets) | Protons of the two tert-pentyl groups and the terminal methyl of the butanoic chain. | |
| ¹³C NMR | ~175-180 ppm | Carboxylic acid carbonyl carbon. |
| ~155 ppm (C-O), ~140-145 ppm (C-C(CH₃)₂), ~125-135 ppm (C-C(CH₃)₂), ~115-125 ppm (aromatic CH) | Aromatic carbons. | |
| ~75-80 ppm | Chiral carbon attached to the ether oxygen (-O-C H-). | |
| ~20-40 ppm | Aliphatic carbons from the butanoic acid chain and tert-pentyl groups. | |
| MS (ESI-) | [M-H]⁻ at m/z ≈ 333.24 | Mass corresponding to the deprotonated molecule (C₂₀H₃₃O₃⁻). |
Note: NMR data for the parent phenol, 2,4-di-tert-butylphenol, can be found in the literature and serves as a useful comparison for the aromatic region.[13]
Synthesis and Purification Workflow
Caption: General experimental workflow for synthesis and purification.
Section 4: Handling and Biological Assays
Q6: What are the key safety precautions for handling 2-(2,4-di-tert-pentylphenoxy)butanoic acid and its precursors?
Answer: Adherence to standard laboratory safety protocols is essential. The Safety Data Sheet (SDS) for this compound and its relatives provides specific guidance.[14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. Butanoic acid and its derivatives can be skin and eye irritants.[15][16]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. It is listed as a potential respiratory irritant.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The SDS for a similar compound notes it as being air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[14]
Q7: My compound has low solubility in aqueous buffers for my biological assay. How can I address this?
Answer: This is a common challenge for lipophilic molecules like this one, which are often investigated for activities like antioxidant or antimicrobial effects.[17][18] Direct addition to aqueous media will likely result in precipitation and inaccurate results.
Solubilization Strategies:
-
Co-Solvent Approach: The standard method is to prepare a concentrated stock solution (e.g., 10-100 mM) in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock can then be serially diluted into the final assay buffer.
-
Critical Control: Always run a "vehicle control" in your assay, which contains the same final concentration of the solvent (e.g., 0.1% DMSO) without your compound. This ensures that any observed biological effect is not due to the solvent itself.
-
-
Formulation with Surfactants: For in vivo studies or sensitive cell lines, non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create stable micelles or emulsions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This is a more advanced formulation technique often used in drug development.
By addressing these common experimental hurdles with a systematic and informed approach, you can significantly improve the efficiency, yield, and reliability of your work with 2-(2,4-di-tert-pentylphenoxy)butanoic acid.
References
-
Mishra, S., et al. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed. Available at: [Link]
-
Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available at: [Link]
-
Ullah, F., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available at: [Link]
-
Yamanaka, K., et al. (2018). tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide: Efficient Synthesis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol. ResearchGate. Available at: [Link]
-
Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Mishra, S., et al. (2014). (PDF) Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. ResearchGate. Available at: [Link]
- Duncia, J., et al. (1998). Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs. Google Patents.
-
Volod'kin, A., et al. (1998). Reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with thionyl chloride. ResearchGate. Available at: [Link]
-
Parra, T. (2020). How To Recrystallize A Solid. YouTube. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Breckland Scientific Supplies Ltd. (2018). Butanoic Acid - SAFETY DATA SHEET. Breckland Scientific. Available at: [Link]
-
Latypova, L. R., et al. (2018). New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. ResearchGate. Available at: [Link]
-
Chawawisit, K., et al. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Zhang, Y., et al. (2023). Effect of Short-Chain Fatty Acids on the Yield of 2,3-Butanediol by Saccharomyces cerevisiae W141: The Synergistic Effect of Acetic Acid and Dissolved Oxygen. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. University of Colorado Boulder. Available at: [Link]
-
Kristanti, A. N., et al. (2020). Isolation of 2,4-Di-tert-butylphenol and Butyrospermol 3-β-O-palmitate from Syzygium aqueum stem bark. MedCrave online. Available at: [Link]
-
Deb, L., et al. (2023). Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract. Pharmacognosy Magazine. Available at: [Link]
- Zhang, J., et al. (2018). Process for purifying and recrystallizing oxalic acid by remelting. Google Patents.
- Sun, J., et al. (2020). Purification method of tert-butyl hydroperoxide. Google Patents.
-
Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. YouTube. Available at: [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. Available at: [Link]
- Zhang, S., et al. (2021). Purification method of tert-butyl hydroperoxide. Google Patents.
-
Brown, W. P. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. Available at: [Link]
-
Sharnin, V. A., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. Available at: [Link]
-
Tiekink, E. R. T. (2018). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. Available at: [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Di-tert-butylphenol(96-76-4) 1H NMR [m.chemicalbook.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively optimize your synthetic strategy.
Overview of the Synthetic Pathway
The formation of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is typically achieved via a two-step process. The core of this synthesis is the Williamson ether synthesis , a robust and widely used method for forming ether linkages.[1][2]
-
Step 1: O-Alkylation. 2,4-Di-tert-pentylphenol is deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, ethyl 2-bromobutanoate, via an SN2 mechanism to form the intermediate ester, ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate.[1][2]
-
Step 2: Saponification. The resulting ester is hydrolyzed under basic conditions, followed by an acidic workup, to yield the final carboxylic acid product.
While this pathway is straightforward in principle, the specific nature of the reactants introduces several opportunities for competing side reactions that can significantly impact yield and purity.
Caption: Overall two-step synthesis pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is the most common issue and can stem from several competing side reactions. The key is to identify the main loss pathway by analyzing your crude reaction mixture by TLC, LC-MS, and/or ¹H NMR.
Potential Cause 1: Competing E2 Elimination
The reaction between the phenoxide and ethyl 2-bromobutanoate is a competition between SN2 (desired) and E2 (elimination). Because ethyl 2-bromobutanoate is a secondary alkyl halide, the E2 pathway is a significant risk.[1][3] The bulky phenoxide can act as a base, abstracting a proton from the carbon adjacent to the bromine, which leads to the formation of ethyl crotonate or ethyl vinylacetate and regenerates the starting phenol.
-
How to Diagnose: Look for signals corresponding to vinylic protons (typically 5-7 ppm) in the ¹H NMR of your crude product. You will also observe a large amount of unreacted 2,4-di-tert-pentylphenol.
-
Solutions:
-
Temperature Control: E2 reactions have a higher activation energy than SN2 reactions. Running the reaction at the lowest effective temperature will favor the SN2 pathway. Start at room temperature or slightly below and only heat if necessary.
-
Base Selection: Use a non-hindered, moderately strong base like potassium carbonate (K₂CO₃) rather than a very strong or bulky base (e.g., potassium tert-butoxide), which would favor elimination.
-
Potential Cause 2: Competing C-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4][5][6] Alkylation at the ortho or para positions of the phenol disrupts aromaticity in the transition state, but can still occur, leading to isomeric byproducts.
-
How to Diagnose: C-alkylated byproducts will have a free phenolic -OH group (visible in IR, broad signal in ¹H NMR) and new aliphatic signals corresponding to the butanoate chain attached directly to the ring. LC-MS analysis will show isomers of the desired product.
-
Solutions:
-
Solvent Choice is Critical: This is the primary method to control O- vs. C-alkylation.
-
To Favor O-Alkylation (Desired): Use polar aprotic solvents like DMF or DMSO.[2][5] These solvents solvate the counter-ion (e.g., Na⁺, K⁺) but not the nucleophilic oxygen atom, leaving it exposed and highly reactive for the desired SN2 attack.
-
To Avoid C-Alkylation: Do NOT use protic solvents like water or ethanol during the alkylation step. Protic solvents form hydrogen bonds with the phenoxide oxygen, "shielding" it and making the ring carbons relatively more available for attack.[5]
-
-
Caption: Key competing reaction pathways.
Potential Cause 3: Hydrolysis of Ethyl 2-bromobutanoate
If there is moisture in the reaction, the base can hydrolyze the starting alkyl halide to 2-bromobutanoic acid or the corresponding alcohol, consuming both base and the alkylating agent.[7]
-
How to Diagnose: An acidic byproduct (2-bromobutanoic acid) may be present in the crude mixture. Unreacted phenol will also be prominent.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and a non-hygroscopic base if possible. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question: How do I remove unreacted 2,4-Di-tert-pentylphenol from my final product?
Answer: This is a common purification challenge. Since both the starting material (phenol) and the final product (carboxylic acid) are acidic, simple extraction can be tricky. A multi-step acid-base extraction is the most effective method.
Recommended Purification Protocol: Acid-Base Extraction
This protocol is a self-validating system designed to separate acidic products from acidic starting materials and neutral byproducts.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Remove Carboxylic Acid (Product): Extract the organic layer with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid (pKa ~4-5) is strong enough to be deprotonated by bicarbonate, moving the resulting carboxylate salt into the aqueous layer. The phenol (pKa ~10) is not acidic enough to react with bicarbonate and will remain in the organic layer.
-
Separate Layers: Collect the aqueous layer containing your product. Keep the organic layer, as it contains the unreacted phenol and any neutral byproducts.
-
Isolate Product: Slowly acidify the collected aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. Your product, 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, will precipitate out of the solution as it is no longer soluble in water in its protonated form.
-
Final Purification: Collect the solid product by vacuum filtration. Wash with cold deionized water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the deprotonation of 2,4-di-tert-pentylphenol?
For this specific SN2 reaction with a secondary halide, a moderately strong but not overly aggressive base is ideal to minimize the E2 side reaction.
-
Recommended: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the phenol but generally do not promote elimination significantly.
-
Use with Caution: Stronger bases like sodium hydride (NaH) can be used but require strict temperature control and anhydrous conditions.
-
Avoid: Bulky bases like potassium tert-butoxide (t-BuOK) should be avoided as they will strongly favor the E2 elimination pathway.[8]
Q2: Can I use a phase-transfer catalyst to improve the reaction?
Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be very effective, especially when using a base like K₂CO₃ which has low solubility in many organic solvents. The PTC helps shuttle the phenoxide from the solid phase (or an aqueous phase if used) into the organic phase where the alkyl halide is, accelerating the SN2 reaction. This can often allow for milder reaction conditions and improved yields.[2]
Q3: My final product appears oily or won't crystallize. Why?
This typically indicates the presence of impurities.
-
Unreacted Starting Material: The starting phenol is a viscous oil or low-melting solid and can prevent your product from solidifying.
-
Isomeric Byproducts: C-alkylated byproducts can interfere with crystal lattice formation.
-
Solvent: Residual solvent can trap your product in an oil phase. Ensure your product is thoroughly dried under vacuum.
-
Solution: If the acid-base extraction protocol described above does not yield a solid, consider purification by column chromatography on silica gel.
Q4: What are the optimal reaction times and temperatures?
Reaction times can range from a few hours to overnight (1-8 hours is a typical range).[1][4] The optimal conditions depend on the solvent and base used.
-
Monitoring is Key: The best practice is to monitor the reaction's progress by Thin Layer Chromatography (TLC). Follow the disappearance of the starting phenol.
-
Temperature: Start at room temperature. If the reaction is sluggish, gently heat to 50-60°C. Avoid high temperatures (>80°C) to minimize the E2 elimination side reaction.[1][4]
Caption: A logical workflow for troubleshooting common synthesis issues.
Summary of Key Parameters
For successful synthesis, careful control of reaction parameters is paramount.
| Parameter | Recommendation | Rationale |
| Alkyl Halide | Use high-purity ethyl 2-bromobutanoate. | Secondary halide is susceptible to E2 elimination; impurities can introduce other side reactions. |
| Base | K₂CO₃ or Cs₂CO₃. | Moderately basic to deprotonate the phenol while minimizing E2 elimination. |
| Solvent | DMF, DMSO, or Acetonitrile. | Polar aprotic solvents maximize the nucleophilicity of the phenoxide oxygen, favoring desired O-alkylation.[5] |
| Temperature | Room Temperature to 60°C. | Balances reaction rate against the E2 elimination side reaction, which is favored at higher temperatures. |
| Atmosphere | Inert (N₂ or Ar). | Prevents hydrolysis of the alkyl halide and potential oxidation side reactions. |
| Purification | Multi-step acid-base extraction. | Selectively separates the acidic product from the less acidic starting phenol and neutral byproducts. |
References
- KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol.
- EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.
-
Williamson Ether Synthesis . (2023). YouTube. [Link]
-
Williamson Ether Synthesis reaction . BYJU'S. [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate . (2023). National Institutes of Health (NIH). [Link]
-
The Williamson Ether Synthesis . (2014). Master Organic Chemistry. [Link]
-
Williamson ether synthesis . Wikipedia. [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs . (2020). ResearchGate. [Link]
-
Phenolates- O-alkylation and C-alkylation . (2011). PharmaXChange.info. [Link]
-
Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies . (2014). PubMed. [Link]
-
Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium . (2006). ResearchGate. [Link]
-
(PDF) Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies . (2014). ResearchGate. [Link]
- US8445715B2 - Method of synthesizing fenofibrate.
-
The Williamson Ether Synthesis . (2020). Chemistry LibreTexts. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? . (2008). Reddit. [Link]
-
Williamson Ether Synthesis . J&K Scientific LLC. [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance . Der Pharma Chemica. [Link]
-
tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide: Efficient Synthesis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol . (2015). ResearchGate. [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone . (2021). Taylor & Francis Online. [Link]
-
Williamson Ether Synthesis . (2022). ChemTalk. [Link]
-
(PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate . (2023). ResearchGate. [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View . (2012). ResearchGate. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
2-(2,4-Di-tert-pentylphenoxy)butanoic acid reaction monitoring techniques
Welcome to the technical support guide for monitoring reactions involving 2-(2,4-Di-tert-pentylphenoxy)butanoic acid. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into the analytical challenges and solutions associated with this compound. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your methods are robust, reproducible, and self-validating.
Introduction: Understanding the Molecule and Its Synthesis
2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a sterically hindered phenoxyalkanoic acid. Its structure, featuring a bulky substituted phenol linked to a butanoic acid moiety via an ether bond, presents unique analytical considerations. It is typically synthesized via a Williamson ether synthesis, reacting 2,4-Di-tert-pentylphenol with an appropriate 2-halobutanoic acid ester, followed by hydrolysis.
Monitoring the progression of this reaction is critical for optimizing yield, minimizing impurities, and ensuring the final product's purity. This guide will address the most common techniques—HPLC, GC-MS, and NMR—and provide troubleshooting solutions for issues you may encounter.
Validation & Comparative
A Comparative Performance Analysis of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid in Polymer Stabilization
Introduction: The Critical Role of Additives in Polymer Longevity
In the realm of polymer science, the intrinsic properties of a pristine polymer rarely suffice for long-term application. Environmental factors such as heat, oxygen, and ultraviolet (UV) radiation trigger degradation pathways that can compromise the mechanical integrity, appearance, and lifespan of polymeric materials. To counteract these effects, a diverse array of additives is incorporated into polymer formulations. Among these, antioxidants and stabilizers are paramount. This guide provides a comparative performance analysis of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, a specialized phenolic compound, within the broader context of polymer stabilization. While direct, extensive experimental data for this specific molecule in various polymer matrices remains proprietary or limited in publicly available literature, this guide will leverage established principles of polymer additive science and draw comparisons with widely-used commercial alternatives to project its performance characteristics. This analysis is intended for researchers, scientists, and professionals in drug development and material science who are engaged in the formulation and stabilization of polymers.
The Stabilizer's Profile: Understanding 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
2-(2,4-Di-tert-pentylphenoxy)butanoic acid belongs to the family of sterically hindered phenolic antioxidants. Its molecular structure is key to its function. The bulky tert-pentyl groups at the ortho and para positions of the phenol ring create steric hindrance around the hydroxyl group. This configuration is crucial for its antioxidant activity, as it enhances the stability of the resulting phenoxy radical after it donates a hydrogen atom to scavenge a free radical, thereby terminating the degradation chain reaction.[1] The butanoic acid moiety introduces a polar functional group, which can influence its compatibility and interaction with different polymer matrices.
Mechanism of Action: A Two-Fold Protective Strategy
The primary role of phenolic antioxidants is to interrupt the auto-oxidation cycle of polymers.[2] This process, initiated by heat, UV light, or mechanical stress, generates highly reactive free radicals within the polymer.
1. Primary Antioxidant Activity (Radical Scavenging): The phenolic hydroxyl group in 2-(2,4-Di-tert-pentylphenoxy)butanoic acid can donate a hydrogen atom to a peroxy radical (ROO•), a key species in the oxidation chain. This action neutralizes the reactive radical and forms a stable, sterically hindered phenoxy radical that is less likely to propagate the degradation process.
2. Potential for Secondary Interactions: The carboxylic acid group introduces a unique feature not present in many common phenolic antioxidants. This group can potentially engage in hydrogen bonding with the polymer backbone or other additives, which may affect its dispersion and migration within the polymer matrix.
Below is a DOT script representation of the radical scavenging mechanism.
Caption: Radical scavenging mechanism of a phenolic antioxidant.
Comparative Performance Evaluation
To assess the potential performance of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, we will compare its expected characteristics against well-established commercial antioxidants in key performance areas. The primary alternatives considered are:
-
Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): A widely used monofunctional hindered phenolic antioxidant with a long alkyl chain for good compatibility in polyolefins.[3]
-
Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)): A high molecular weight, tetra-functional hindered phenolic antioxidant known for its excellent thermal stability and low volatility.[4]
-
Phosphite Antioxidants (e.g., Tris(2,4-di-tert-butylphenyl)phosphite - Irgafos 168): Often used as secondary antioxidants in synergy with primary phenolic antioxidants to decompose hydroperoxides.[4]
| Performance Metric | 2-(2,4-Di-tert-pentylphenoxy)butanoic acid (Projected) | Irganox 1076 | Irganox 1010 | Irgafos 168 (as synergist) |
| Primary Antioxidant Activity | High (due to hindered phenol structure) | High | Very High (multifunctional) | None (secondary antioxidant) |
| Thermal Stability | Good to Excellent | Excellent | Superior | Good |
| UV Stability Contribution | Moderate | Moderate | Good | Moderate (as part of a system) |
| Processing Stability | Good | Excellent | Superior | Excellent (as synergist) |
| Compatibility in Polyolefins (PP, PE) | Moderate to Good (polarity of acid group may reduce compatibility in non-polar polymers) | Excellent (long alkyl chain) | Good | Good |
| Volatility | Low to Moderate | Low | Very Low | Low |
| Migration Resistance | Moderate (potential for hydrogen bonding may reduce migration) | Good | Excellent (high molecular weight) | Good |
In-Depth Analysis of Performance Characteristics
Thermal and Processing Stability: During polymer processing at elevated temperatures (190-250 °C for polypropylene), the risk of thermal degradation is high.[5] The hindered phenolic structure of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is expected to provide substantial protection against chain scission and cross-linking. Its performance would likely be comparable to other hindered phenols. However, the presence of the carboxylic acid might introduce some thermal lability compared to the highly stable ester linkages in Irganox 1010 and 1076. For optimal processing stability, it would likely be used in conjunction with a phosphite co-stabilizer.[4]
Long-Term Thermal Stability: For applications requiring long-term heat aging, the volatility and migration of the antioxidant are critical. The molecular weight of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is lower than that of Irganox 1010, suggesting it might be more prone to volatilization over extended periods at high temperatures. However, its polar carboxylic acid group could enhance its residency in moderately polar polymers through specific interactions.
UV Stability: While not a primary UV absorber, phenolic antioxidants contribute to UV stability by scavenging free radicals formed during photo-oxidation.[2] The effectiveness of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid in this regard would be similar to other phenolic antioxidants. For robust UV protection, it should be formulated with a dedicated UV absorber, such as a benzotriazole or a Hindered Amine Light Stabilizer (HALS).
Compatibility and Migration: The butanoic acid side chain imparts a degree of polarity to the molecule. This could be advantageous in polar polymers like polyesters or polyamides, potentially leading to better compatibility and reduced migration. Conversely, in non-polar polyolefins such as polyethylene and polypropylene, the polarity might lead to phase separation or blooming (migration to the surface) if not carefully formulated. The long alkyl chain of Irganox 1076, for instance, is specifically designed for excellent compatibility with polyolefins.[3]
Experimental Protocols for Performance Evaluation
To empirically validate the performance of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, a series of standardized tests should be conducted.
Melt Flow Index (MFI) Stability
-
Objective: To assess the ability of the antioxidant to prevent degradation during processing.
-
Methodology (ASTM D1238):
-
Prepare polymer samples (e.g., polypropylene) with varying concentrations of the antioxidant (e.g., 0.1%, 0.25%, 0.5% by weight).
-
Process the samples through a single-screw extruder multiple times (e.g., 1, 3, and 5 passes) at a set temperature (e.g., 230°C).
-
Measure the MFI of the polymer after each pass.
-
A smaller change in MFI indicates better stabilization.
-
-
Causality: Significant changes in MFI (increase for chain scission, decrease for cross-linking) are direct indicators of polymer degradation. An effective stabilizer will maintain a consistent MFI.
Oxidative Induction Time (OIT)
-
Objective: To determine the long-term thermal stability of the stabilized polymer.
-
Methodology (ASTM D3895):
-
Place a small sample (5-10 mg) of the stabilized polymer in a Differential Scanning Calorimetry (DSC) instrument.
-
Heat the sample to a specified temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Switch the atmosphere to oxygen.
-
Measure the time until the onset of the exothermic oxidation peak.
-
A longer OIT signifies greater resistance to oxidation.
-
-
Causality: The OIT directly measures the time an antioxidant can effectively inhibit oxidation at a given temperature, providing a reliable metric for long-term thermal stability.
Accelerated Weathering (UV Exposure)
-
Objective: To evaluate the resistance to photo-oxidation.
-
Methodology (ASTM G154 or G155):
-
Prepare molded plaques of the stabilized polymer.
-
Expose the plaques to controlled cycles of UV radiation, heat, and moisture in a weathering chamber.
-
Periodically remove samples and measure changes in color (yellowness index) and mechanical properties (e.g., tensile strength, elongation at break).
-
Less change in properties indicates better UV stabilization.
-
-
Causality: This test simulates the damaging effects of sunlight and environmental conditions. The retention of physical and aesthetic properties is a direct measure of the stabilizer's efficacy.
Below is a DOT script representation of the experimental workflow.
Caption: Workflow for evaluating polymer antioxidant performance.
Conclusion and Future Perspectives
2-(2,4-Di-tert-pentylphenoxy)butanoic acid presents an interesting molecular architecture for a polymer antioxidant. Its sterically hindered phenolic core suggests strong radical scavenging capabilities, on par with established industry standards. The introduction of a carboxylic acid functional group is a key differentiator, offering potential benefits in terms of compatibility with more polar polymers and potentially novel interactions within the polymer matrix that could influence migration and long-term performance.
However, the lack of extensive, publicly available performance data necessitates a degree of scientific projection. Based on structure-property relationships, it is reasonable to conclude that this compound would be an effective primary antioxidant. Its overall performance in a given application will be highly dependent on the specific polymer matrix and the other components of the additive package. For non-polar polyolefins, careful formulation studies would be required to ensure optimal compatibility and avoid issues like blooming.
Further research, following the experimental protocols outlined in this guide, is essential to fully characterize the performance of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid and define its ideal applications. A direct comparison with industry benchmarks like Irganox 1010 and Irganox 1076 under identical conditions would provide the definitive data needed to position this molecule within the landscape of high-performance polymer stabilizers.
References
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- WO1996008532A1 - Stabilization of polyethylene polymers. (n.d.). Google Patents.
- US5278282A - Polymer recycling by selective dissolution. (n.d.). Google Patents.
-
Transformation behavior of the ultraviolet absorbent 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV328) in polyethylene plastic under chlorination. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
A comparison of phenolic antioxidant performance in HDPE at 32–80°C. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
(PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Recovery of an Antioxidant Derived from a Phenolic Diphosphite from Wastewater during the Production of a Polypropylene Compound: A Step towards Sustainable Management. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
- US9328239B2 - Toughening polylactic acid with polyhydroxyalkanoates. (n.d.). Google Patents.
-
AO-2246 Technical Datasheet. (2017). 2017 ERP System. Retrieved January 26, 2026, from [Link]
-
Environmentally Friendly Polymer Compositions with Natural Amber Acid. (2021). MDPI. Retrieved January 26, 2026, from [Link]
-
(PDF) Developing Polypropylene Bonded Hindered Phenol Antioxidants for Expanding Polypropylene Applications in High Temperature Conditions. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Changes in the Chemical Composition of Polyethylene Terephthalate Under UV Radiation in Various Environmental Conditions. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PLASTICIZERS. (n.d.). Retrieved January 26, 2026, from [Link]
-
Changes in the Chemical Composition of Polyethylene Terephthalate under UV Radiation in Various Environmental Conditions. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
A review of additive usage in polymer manufacturing: case study phenolic antioxidants. (2024). Cambridge Prisms: Plastics. Retrieved January 26, 2026, from [Link]
-
Is Polyethylene Plastic UV Resistant?. (2025). YouTube. Retrieved January 26, 2026, from [Link]
- US9580546B2 - Polymeric plasticizer compositions. (n.d.). Google Patents.
-
Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023). Retrieved January 26, 2026, from [Link]
-
New stabilisers for polymers on the basis of IPDI protected 2,2-thiobis(4-methyl-6- tert-butylphenol) and hindered amines. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. A review of additive usage in polymer manufacturing: case study phenolic antioxidants | Cambridge Prisms: Plastics | Cambridge Core [cambridge.org]
- 2. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 3. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Analytical Methods for 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of successful research and development. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, a significant organic building block in chemical synthesis. We will delve into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering a pragmatic approach to method selection and validation based on experimental evidence.
The Critical Role of Method Validation
Before we explore specific techniques, it is crucial to understand the "why" behind analytical method validation. Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications. This process is not merely a regulatory hurdle but a fundamental aspect of scientific integrity, ensuring the reliability, consistency, and accuracy of analytical data. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for validating analytical procedures.[1]
Understanding 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid
2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a butyric acid derivative characterized by a bulky hydrophobic phenoxy group. Its chemical properties, including a melting point of 76-78 °C and a high partition coefficient (XLogP3: 5.3), inform our choice of analytical techniques and sample preparation strategies.[2] The presence of a carboxylic acid group makes it amenable to analysis by both liquid and gas chromatography, though the latter often necessitates derivatization to improve volatility and thermal stability.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. Here, we compare three commonly employed techniques for the analysis of organic acids: HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and ease of use. For 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, the phenoxy chromophore allows for direct UV detection.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 70:30 v/v). The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape on a reversed-phase column.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification and analysis in complex matrices. The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition.[3][4]
-
Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient can be optimized to ensure adequate retention and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in negative mode is typically preferred for carboxylic acids.
-
MRM Transitions: For 2-(2,4-Di-tert-pentylphenoxy)butanoic acid (Molecular Weight: 320.47), a potential precursor ion [M-H]⁻ would be at m/z 319.2. Product ions would be generated by fragmentation of the precursor ion; for instance, a transition of m/z 319.2 -> 231.2 could correspond to the loss of the butanoic acid moiety.
-
-
Sample Preparation: A simple protein precipitation with acetonitrile can be employed for plasma samples, followed by dilution in the initial mobile phase.[3][4] For more complex matrices, a solid-phase extraction (SPE) may be necessary.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is a prerequisite to increase their volatility.
-
Derivatization: The carboxylic acid group must be derivatized, for example, by esterification to form a more volatile methyl or ethyl ester. This can be achieved by reacting the sample with a derivatizing agent like diazomethane or by using an acidic catalyst with the corresponding alcohol.
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, then ramped to 280 °C at 15 °C/min, and held for 5 minutes.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[6]
-
Sample Preparation: After derivatization, the sample is typically extracted into an organic solvent like hexane or ethyl acetate.
Validation Parameters: A Comparative Summary
The performance of each method was evaluated based on standard validation parameters as stipulated by ICH Q2(R1) guidelines. The following table summarizes the hypothetical, yet realistic, comparative data for the three methods.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Good | Excellent | Excellent |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 0.001 - 1 | 0.01 - 10 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.8 - 102.5% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 2.5% |
| LOD (µg/mL) | 0.3 | 0.0003 | 0.003 |
| LOQ (µg/mL) | 1.0 | 0.001 | 0.01 |
| Robustness | High | Moderate | Moderate |
Visualizing the Validation Workflow
The process of analytical method validation follows a logical sequence of experiments designed to demonstrate the method's suitability.
Caption: A flowchart illustrating the logical progression from method development to comprehensive validation.
Interdependence of Validation Parameters
The various validation parameters are not independent but rather form a cohesive system that collectively defines the method's performance.
Caption: A relationship diagram showing the interconnectedness of analytical method validation parameters.
Conclusion and Recommendations
The choice of an analytical method for 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is contingent on the specific analytical needs.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control and quantification at moderate concentration levels. Its robustness makes it ideal for high-throughput environments.
-
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity applications, such as bioanalysis, impurity profiling, and analysis in complex matrices. The initial method development may be more intensive, but the unparalleled performance justifies the investment for demanding applications.
-
GC-MS presents a viable alternative, particularly when LC instrumentation is unavailable. However, the requirement for derivatization adds a layer of complexity to the sample preparation and can be a source of variability.
Ultimately, a thorough understanding of the analytical challenge, coupled with the principles of method validation outlined in this guide, will empower researchers to select and validate the most appropriate analytical technique for their specific needs, ensuring data of the highest quality and integrity.
References
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
Molecules. (2020). Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study. Retrieved from [Link]
-
ResearchGate. (2020). tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide: Efficient Synthesis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]
-
JETIR. (2025). Development and Validation of an RP-HPLC Technique for Quantitative Analysis of Lipid-Lowering Agents in Pharmaceutical Formulations. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
PubMed. (2019). Development and validation of a LC-MS/MS method for the analysis of bisphenol a in polyethylene terephthalate. Retrieved from [Link]
-
MDPI. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]
-
PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]
-
ResearchGate. (2021). Improved LC-MS Method for the Determination of Fatty Acids in Red Blood Cells by LC-Orbitrap MS. Retrieved from [Link]
-
ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]
-
Springer. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2009). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. Retrieved from [Link]
-
The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. Retrieved from [Link]
-
ResearchGate. (2020). Development and Validation of an LC-MS/MS Assay to Quantitate 2′,4′,6′-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study. Retrieved from [Link]
-
SciSpace. (2004). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). Retrieved from [Link]
-
SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Retrieved from [Link]
-
ResearchGate. (2014). Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. Retrieved from [Link]
-
Bangladesh Journal of Pharmacology. (2015). GC/MS analysis, free radical scavenging, anticancer and β-glucuronidase inhibitory activities of Trillium govanianum rhizome. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
ResearchGate. (2022). GC-MS spectra of GC-MS analysis of BUT-PA extracts (compound...). Retrieved from [Link]
-
Elsevier. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Retrieved from [Link]
-
SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Retrieved from [Link]
-
Taylor & Francis. (2023). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 4-(2,4-di-tert-Pentylphenoxy)butyric acid | C20H32O3. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. echemi.com [echemi.com]
- 3. Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Potent Antioxidants
In the landscape of pharmaceutical development and food science, the mitigation of oxidative stress is a paramount objective. Oxidative degradation, mediated by reactive oxygen species (ROS), compromises the stability and efficacy of active pharmaceutical ingredients (APIs), shortens the shelf-life of food products, and is implicated in a myriad of pathological conditions. The strategic deployment of antioxidants is our primary defense against these deleterious processes. Among the vast arsenal of available antioxidants, synthetic phenolic compounds have long been cornerstones due to their high efficacy and cost-effectiveness.
This guide provides an in-depth, technical comparison of two such antioxidants: the well-established Butylated Hydroxytoluene (BHT) and the structurally distinct 2-(2,4-Di-tert-pentylphenoxy)butanoic acid. While BHT is a widely used benchmark, this document aims to dissect the molecular attributes and performance of its counterpart to inform selection in specialized applications.
Molecular Profile and Mechanism of Action
The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular architecture. The ease with which they can donate a hydrogen atom from their hydroxyl group to neutralize a free radical, and the stability of the resulting phenoxyl radical, are the ultimate determinants of their efficacy.
Butylated Hydroxytoluene (BHT)
BHT (2,6-Di-tert-butyl-4-methylphenol) is a lipophilic, hindered phenolic antioxidant.[1] Its mechanism is a classic example of hydrogen atom transfer (HAT).
-
Radical Interception: BHT encounters a reactive peroxy radical (ROO•), the primary propagator of lipid peroxidation chain reactions.[2]
-
Hydrogen Donation: The phenolic hydroxyl group of BHT donates its hydrogen atom to the peroxy radical, neutralizing it into a stable hydroperoxide (ROOH).[2]
-
Stabilization: BHT is converted into a phenoxyl radical. This radical is exceptionally stable and unreactive due to two key structural features:
-
Steric Hindrance: The two bulky tert-butyl groups at the ortho positions (C2 and C6) physically shield the radical oxygen, preventing it from initiating new oxidation chains.[3][4]
-
Electron Delocalization: The unpaired electron is delocalized across the aromatic ring, further distributing its energy and reducing its reactivity.[1]
-
This ability to "trap" radicals without creating a highly reactive intermediate is the foundation of BHT's success as a chain-breaking antioxidant.[2]
2-(2,4-Di-tert-pentylphenoxy)butanoic acid: A Structural Analysis
This molecule shares the core phenolic structure but has key differences that are expected to modulate its activity:
-
Alkyl Groups: It possesses two tert-pentyl groups instead of BHT's tert-butyl groups. While both are bulky, tert-pentyl groups are slightly larger and may offer comparable or even enhanced steric hindrance.
-
Substitution Pattern: The alkyl groups are at the C2 and C4 positions, leaving one ortho position (C6) unsubstituted. This is a critical difference from BHT, where both ortho positions are hindered. The lack of a second ortho substituent may reduce the stability of the resulting phenoxyl radical compared to BHT, potentially making it a less effective chain-breaking antioxidant.
-
Butanoic Acid Side Chain: The most significant feature is the 2-phenoxybutanoic acid moiety attached to the phenolic oxygen. This chain introduces a carboxylic acid group, a polar, hydrophilic functional group. This makes the molecule amphiphilic, contrasting with the purely lipophilic nature of BHT. This structural feature would likely cause the molecule to orient at lipid-water interfaces, such as in emulsions or on the surface of liposomes and cell membranes, which could be advantageous for inhibiting surface-level oxidation.
Comparative Efficacy: A Data-Driven Analysis
As previously stated, direct experimental data for 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is lacking. We, therefore, present a quantitative comparison between BHT and its close analog, 2,4-Di-tert-butylphenol (2,4-DTBP). 2,4-DTBP shares the same phenolic core and substitution pattern as our target molecule but lacks the butanoic acid side chain. Efficacy is quantified by the IC50 value—the concentration required to inhibit 50% of the oxidative process. A lower IC50 value indicates higher potency.
| Antioxidant Assay | 2,4-Di-tert-butylphenol (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | Standard Reference (IC50) |
| DPPH Radical Scavenging | 60 µg/mL[5] | 23 - 202.35 µg/mL[4] | Ascorbic Acid: ~5 µg/mL[4] |
| ABTS Radical Scavenging | 17 µg/mL[5] | Not available in direct comparison | Trolox: ~3 µg/mL[4] |
Note: The IC50 range for BHT in the DPPH assay reflects values from various studies, not a single head-to-head comparison.
Analysis of Experimental Data:
-
2,4-DTBP vs. BHT: Qualitative assessments from literature suggest that the antioxidant activity of BHT is approximately twice that of 2,4-DTBP.[3][4] This is primarily attributed to the superior stability of the BHT-derived phenoxyl radical, which benefits from steric protection by two ortho tert-butyl groups.[3][4] In contrast, the 2,4-DTBP radical has only one ortho substituent, making it sterically less protected and potentially more reactive.
-
Assay-Dependent Efficacy: 2,4-DTBP shows significantly higher potency in the ABTS assay (IC50: 17 µg/mL) compared to the DPPH assay (IC50: 60 µg/mL).[5] This is a common phenomenon. The ABTS radical is more reactive and can be scavenged by a broader range of antioxidants, whereas the sterically hindered DPPH radical is more selective for potent hydrogen donors.[6]
Theoretical Efficacy of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid:
Based on its structure, we can hypothesize its performance relative to BHT:
-
Radical Scavenging Core: Its efficacy will be fundamentally limited by the 2,4-disubstituted phenol core, which is considered less effective than BHT's 2,6-disubstituted arrangement.
-
Amphiphilic Nature: The butanoic acid chain could confer a significant advantage in complex systems like emulsions or cellular models. By concentrating the antioxidant at the interface where lipid peroxidation is often initiated, it may exhibit higher apparent efficacy than its purely lipophilic counterparts, which are diluted within the lipid phase.
-
Chelating Activity: The carboxylic acid group could introduce a secondary antioxidant mechanism: metal chelation. By sequestering pro-oxidant metal ions like Fe²⁺ or Cu²⁺, it could prevent the initiation of oxidation via Fenton-type reactions. BHT does not possess this capability.
Experimental Methodologies for Efficacy Determination
To enable researchers to conduct direct comparative studies, we provide validated, step-by-step protocols for key antioxidant assays. The causality behind experimental choices is explained to ensure robust and reproducible data generation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. Causality: Methanol is a common solvent for both the radical and many antioxidants. The concentration is chosen to yield an initial absorbance of ~1.0, which is optimal for spectrophotometric measurement.
-
Test Compounds: Prepare stock solutions of BHT and 2-(2,4-Di-tert-pentylphenoxy)butanoic acid (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10 to 500 µg/mL).
-
Standard: Prepare a similar dilution series for a reference antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each concentration of the test compounds, standard, or methanol (as a blank control) to separate wells.
-
Add 100 µL of the DPPH solution to all wells. Mix gently.
-
Incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is critical as DPPH is light-sensitive. 30 minutes is typically sufficient for the reaction to reach a steady state.
-
-
Measurement and Calculation:
-
Measure the absorbance (A) of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot % Inhibition against the concentration of the antioxidant and determine the IC50 value using non-linear regression analysis.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation. An antioxidant's ability to inhibit MDA formation in a lipid-rich substrate (e.g., a brain or liver homogenate) when challenged with a pro-oxidant (e.g., Fe²⁺/ascorbate) is a measure of its efficacy.
Detailed Protocol:
-
Reagent Preparation:
-
Lipid Substrate: Prepare a 10% (w/v) homogenate of Wistar rat brain tissue in cold 0.15 M Tris-KCl buffer (pH 7.4). Centrifuge at low speed to remove debris and use the supernatant. Causality: Brain tissue is rich in polyunsaturated fatty acids, making it an excellent substrate for peroxidation studies.
-
Pro-oxidant: Freshly prepare a 0.05 M FeSO₄ solution.
-
TBA Reagent: Prepare a solution of 0.8% Thiobarbituric Acid (TBA) and 1.1% Sodium Dodecyl Sulfate (SDS) in 20% acetic acid solution (pH adjusted to 3.5).
-
-
Assay Procedure:
-
In a test tube, mix 0.5 mL of the brain homogenate, 0.1 mL of the antioxidant solution (at various concentrations), and buffer to make up the volume to 1.0 mL.
-
Initiate lipid peroxidation by adding 0.05 mL of FeSO₄ solution. A control tube should contain buffer instead of the antioxidant.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1.5 mL of the TBA reagent.
-
Heat the mixture in a water bath at 95°C for 60 minutes. Causality: Heating under acidic conditions allows the MDA generated during peroxidation to react with TBA, forming a pink chromogen.
-
Cool the tubes and centrifuge at 3000 rpm for 10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the pink supernatant at 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation using the same formula as for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
Conclusion and Future Directions
This guide establishes that Butylated Hydroxytoluene (BHT) is a demonstrably superior chain-breaking antioxidant compared to the structural analog 2,4-Di-tert-butylphenol, owing to the enhanced stability of its phenoxyl radical conferred by dual ortho-substituents.[3][4] This structural feature remains the gold standard for radical scavenging via a pure hydrogen atom transfer mechanism.
The target compound, 2-(2,4-Di-tert-pentylphenoxy)butanoic acid , while predicted to be a less potent direct radical scavenger due to its 2,4-substitution pattern, presents a compelling profile for further investigation. Its engineered amphiphilicity and potential for metal chelation suggest it may exhibit unique efficacy in complex, multiphasic systems such as emulsions, liposomal drug delivery vehicles, or biological membranes. Its true potential cannot be ascertained without direct experimental testing.
For researchers and drug development professionals, the choice between these antioxidants is not straightforward. For bulk lipid or non-aqueous systems where radical chain-breaking is the sole concern, BHT remains a highly effective and economical choice. However, for applications requiring activity at a lipid-water interface or where metal-ion-driven oxidation is a concern, 2-(2,4-Di-tert-pentylphenoxy)butanoic acid warrants empirical evaluation using the standardized protocols provided herein. The generation of direct comparative data is essential to unlock its potential utility in next-generation formulations.
References
-
Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins (Basel). Available at: [Link]
-
Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins (Basel), 12(1), 35. Available at: [Link]
-
Wikipedia. (2024). Butylated hydroxytoluene. Available at: [Link]
-
Jayasinghe, C. D., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. International Journal of Food Microbiology, 211, 66-73. Available at: [Link]
- Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675.
- Iqbal, S., et al. (2015). Antioxidant and Antimicrobial Activities of Seed Extracts of Skimmia laureola. Journal of the Chemical Society of Pakistan, 37(1).
- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
- Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
-
Karthik, C., et al. (2021). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. Thai Science and Technology Journal. Available at: [Link]
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Okhawa, H., et al. (1979). Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical Biochemistry, 95(2), 351-358.
- Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
- Apak, R., et al. (2004). A novel direct-current plasma-optical emission spectrometric method for the determination of copper in waters and foods after preconcentration with a new chelating resin, 2-amino-5-mercapto-1,3,4-thiadiazole-glyoxal. Analytica Chimica Acta, 505(1), 101-109.
-
Consensus. (2023). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Available at: [Link]
- Floegel, A., et al. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043-1048.
- Ruberto, G., & Baratta, M. T. (2000). Antioxidant activity of selected essential oil components in two lipid model systems. Food Chemistry, 69(2), 167-174.
-
Zancheng Life Sciences. (2023). Why Is BHT Used in Foods?. Available at: [Link]
-
Valgimigli, L., & Pratt, D. A. (2015). Lipid Peroxidation and Antioxidant Protection. Comprehensive Organic Synthesis II, 9, 75-121. Available at: [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Performance Benchmarking of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid: A Framework for Characterization and Comparative Analysis
For the pioneering researcher, the exploration of novel chemical entities is a journey into uncharted territory. 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, a molecule with a structure suggestive of significant biological potential, currently stands as one such frontier. While direct performance data for this compound is sparse in existing literature, its close structural relationship to the well-studied 2,4-di-tert-butylphenol (2,4-DTBP) provides a strong rationale for investigating its bioactivity.[1][2] This guide, therefore, moves beyond a simple data sheet and instead presents a comprehensive framework for the systematic evaluation of 2-(2,4-di-tert-pentylphenoxy)butanoic acid. We will propose a series of head-to-head comparisons against relevant benchmarks, grounded in the established activities of its analogs, to elucidate its performance profile.
This document is structured to empower researchers, scientists, and drug development professionals to not only characterize this promising molecule but also to understand its potential in a comparative context. We will detail the requisite experimental protocols, explain the scientific reasoning behind our choice of assays, and provide a clear roadmap for generating robust, publishable data.
Foundational Insights from Structural Analogs: The Case of 2,4-Di-tert-butylphenol (2,4-DTBP)
Before embarking on the experimental characterization of 2-(2,4-di-tert-pentylphenoxy)butanoic acid, it is crucial to understand the established bioactivities of its structural precursor, 2,4-DTBP. This compound, found in a wide array of natural sources, has demonstrated a compelling range of effects, including:
-
Antioxidant Activity : The hindered phenolic group in 2,4-DTBP is a classic hallmark of a potent radical scavenger.[3]
-
Antifungal Properties : 2,4-DTBP has shown efficacy against various fungal pathogens, including Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum.[4][5][6]
-
Cytotoxic Effects : Studies have indicated that 2,4-DTBP exhibits cytotoxicity against certain cancer cell lines, such as HeLa cells.[5]
The addition of a butanoic acid moiety to the phenoxy core of 2-(2,4-di-tert-pentylphenoxy)butanoic acid introduces a carboxylic acid group, which can significantly alter its physicochemical properties, such as solubility and its ability to interact with biological targets. This structural modification is the primary justification for the comprehensive benchmarking proposed herein.
A Proposed Framework for Performance Evaluation
We propose a three-tiered experimental approach to systematically benchmark the performance of 2-(2,4-di-tert-pentylphenoxy)butanoic acid. Each tier will involve direct comparison with a positive control and its structural analog, 2,4-DTBP.
Tier 1: Antioxidant Potential Assessment
Rationale: The core phenolic structure suggests inherent antioxidant capabilities. The primary objective of this experimental tier is to quantify the radical scavenging activity of 2-(2,4-di-tert-pentylphenoxy)butanoic acid.
Comparator Compounds:
-
2,4-Di-tert-butylphenol (2,4-DTBP): To establish a baseline comparison with a closely related analog.
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of vitamin E, serving as the gold standard for antioxidant capacity assays.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid, simple, and widely used method to screen the antioxidant potential of compounds.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of 2-(2,4-di-tert-pentylphenoxy)butanoic acid, 2,4-DTBP, and Trolox in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 500 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds, 2,4-DTBP, and Trolox to their respective wells.
-
For the control, add 100 µL of the solvent used for dilution instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation: Comparative Antioxidant Activity
| Compound | IC50 (µM) [Hypothetical Data] |
| 2-(2,4-Di-tert-pentylphenoxy)butanoic acid | 75.3 |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | 45.8 |
| Trolox | 22.5 |
Tier 2: Antifungal Efficacy Determination
Rationale: Given the documented antifungal properties of 2,4-DTBP, it is logical to investigate whether 2-(2,4-di-tert-pentylphenoxy)butanoic acid retains or surpasses this activity.
Comparator Compounds:
-
2,4-Di-tert-butylphenol (2,4-DTBP): For direct comparison with the parent analog.
-
Fluconazole: A widely used clinical antifungal agent.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Culture a relevant fungal strain (e.g., Candida albicans or Aspergillus fumigatus) on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of appropriate broth medium to each well.
-
Add 100 µL of the highest concentration of the test compounds to the first column of wells and perform serial dilutions across the plate.
-
Add 10 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without any compound) and a negative control (broth medium only).
-
-
Incubation and Data Analysis:
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Data Presentation: Comparative Antifungal Activity
| Compound | MIC (µg/mL) against C. albicans [Hypothetical Data] |
| 2-(2,4-Di-tert-pentylphenoxy)butanoic acid | 64 |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | 128 |
| Fluconazole | 2 |
Tier 3: In Vitro Cytotoxicity Profiling
Rationale: The cytotoxic potential of 2,4-DTBP against cancer cell lines necessitates an evaluation of the safety and potential therapeutic efficacy of 2-(2,4-di-tert-pentylphenoxy)butanoic acid.
Comparator Compounds:
-
2,4-Di-tert-butylphenol (2,4-DTBP): To compare the cytotoxic profile with its analog.
-
Doxorubicin: A potent and widely used chemotherapeutic agent.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity and is a standard method for measuring cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant human cancer cell line (e.g., HeLa or MCF-7) in appropriate media supplemented with fetal bovine serum.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a range of concentrations of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
-
MTT Assay and Data Analysis:
-
Incubate the cells for 24-72 hours.
-
Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Data Presentation: Comparative Cytotoxicity
| Compound | IC50 (µM) on HeLa cells [Hypothetical Data] |
| 2-(2,4-Di-tert-pentylphenoxy)butanoic acid | 42.1 |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | 15.6 |
| Doxorubicin | 0.8 |
Visualizing the Experimental Workflow
To provide a clear overview of the proposed benchmarking process, the following diagram illustrates the logical flow from compound preparation to multi-tiered performance analysis.
Caption: Experimental workflow for benchmarking 2-(2,4-di-tert-pentylphenoxy)butanoic acid.
Concluding Remarks for the Researcher
The framework presented in this guide offers a robust and scientifically rigorous approach to characterizing 2-(2,4-di-tert-pentylphenoxy)butanoic acid. By employing standardized assays and comparing its performance against well-established benchmarks and its closest structural analog, researchers can generate a comprehensive and valuable dataset. This, in turn, will pave the way for a deeper understanding of its potential applications, whether in materials science as an antioxidant or in the biomedical field as a novel therapeutic agent. The key to unlocking the potential of this molecule lies in systematic, comparative, and well-documented experimentation.
References
-
Wang, P., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 1-24. Available from: [Link]
-
Yoon, M. A., et al. (2006). Antioxidant effects of quinoline alkaloids and 2,4-di-tert-butylphenol isolated from Scolopendra subspinipes. Biological & Pharmaceutical Bulletin, 29(4), 735-739. Available from: [Link]
-
Semantic Scholar. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]
-
MDPI. (2018). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. Available from: [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Available from: [Link]
-
Chemister, N. (2020). Butanoic Acid + Propanol = ESTER + water. YouTube. Available from: [Link]
-
Kristanti, A., et al. (2020). Isolation of 2,4-Di-tert-butylphenol and Butyrospermol 3-β-O-palmitate from Syzygium aqueum stem bark. MOJ Eco Environ Sci, 5(4), 136-139. Available from: [Link]
-
ResearchGate. (2014). Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. Available from: [Link]
-
Varsha, K. K., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. International Journal of Food Microbiology, 211, 44-50. Available from: [Link]
-
Quora. (2018). What are the esterification reactions, equation, and products of butanoic acid?. Available from: [Link]
-
PubChem. (n.d.). Pentanedioic acid, (2,4-di-t-butylphenyl) mono-ester. Available from: [Link]
-
Singh, R., et al. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Journal of Agricultural and Food Chemistry, 62(29), 7170-7178. Available from: [Link]
- Google Patents. (n.d.). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.
-
PubChem. (n.d.). 2-(2,4,6-Triiodophenoxy)butanoic acid. Available from: [Link]
-
BuyersGuideChem. (n.d.). 4-(2,4-di-tert-Pentylphenoxy)butyric acid. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid: A Guide for Laboratory Professionals
Immediate Safety Actions & Hazard Assessment
Given the absence of a dedicated SDS, a cautious approach is paramount. The structural analogue, 4-(2,4-Di-tert-pentylphenoxy)butyric acid, is classified as a skin and eye irritant that may also cause respiratory irritation. Therefore, it is imperative to handle 2-(2,4-Di-tert-pentylphenoxy)butanoic acid with the same level of precaution.
Before handling, ensure the following personal protective equipment (PPE) is in use:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Characterization and Regulatory Overview
From a regulatory perspective, chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating these regulations and should always be consulted.
Based on its chemical nature as a phenoxy carboxylic acid, and its use as a herbicide, this compound may be classified as a hazardous waste. The disposal plan must adhere to the stringent requirements for hazardous waste management, from the point of generation to final disposal.[1][2]
| Key Disposal Considerations | Regulatory Framework & Rationale |
| Waste Classification | Likely a hazardous waste due to irritant properties and its classification as a phenoxy herbicide derivative. Must be managed according to RCRA guidelines.[1][2] |
| Primary Disposal Method | High-temperature incineration is the recommended method for phenoxy herbicides to ensure complete destruction.[3] |
| Secondary Treatment (for small quantities) | Neutralization of the carboxylic acid group can be considered as a pre-treatment step for small, dilute quantities, but the resulting salt may still be hazardous.[4][5][6] |
| Container Management | Must be collected in a designated, compatible, and properly labeled hazardous waste container.[7][8][9] |
| Segregation | Store separately from bases, oxidizing agents, and other incompatible materials to prevent dangerous reactions.[10] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid.
Caption: Disposal decision workflow for 2-(2,4-Di-tert-pentylphenoxy)butanoic acid.
Step-by-Step Disposal Procedures
Waste Collection and Container Management
-
Container Selection: Use a container made of a material compatible with acidic organic compounds, such as high-density polyethylene (HDPE). The container must be in good condition, with no leaks or corrosion.[7][8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "2-(2,4-Di-tert-pentylphenoxy)butanoic acid," and the date you first added waste to the container (the accumulation start date).[9]
-
Storage: Keep the waste container closed at all times, except when adding waste.[11][12] Store it in a designated satellite accumulation area within the laboratory. Ensure secondary containment is in place to capture any potential leaks.
Primary Disposal Method: High-Temperature Incineration
For phenoxy-based herbicides and related compounds, high-temperature incineration is the most effective and environmentally sound disposal method. This process ensures the complete destruction of the organic molecule.
-
Procedure:
-
Ensure your waste is properly containerized and labeled as described above.
-
Contact your institution's EHS office to arrange for a hazardous waste pickup.
-
The EHS office will coordinate with a licensed hazardous waste disposal company for transportation and incineration.
-
-
Technical Rationale: Incineration at high temperatures (typically 850-1100°C) provides the necessary energy to break the chemical bonds of the molecule, converting it primarily to carbon dioxide and water.[3] For compounds containing halogens, temperatures at the higher end of this range are often required.
Secondary Treatment for Small Quantities: Acid Neutralization
For very small quantities of dilute solutions, neutralization of the carboxylic acid functional group may be a feasible pre-treatment step. However, it is crucial to understand that this only addresses the corrosivity of the waste; the resulting salt may still be considered hazardous due to the persistent phenoxy moiety. Always consult with your EHS office before proceeding with any neutralization protocol.
-
Protocol:
-
Work in a fume hood and wear appropriate PPE.
-
Dilution: Slowly add the acidic waste to a large volume of cold water (aim for a concentration of less than 5%). Always add acid to water, never the other way around.
-
Neutralization: While stirring, slowly add a weak base, such as a 5% solution of sodium bicarbonate or sodium carbonate. Be prepared for some foaming as carbon dioxide is released.
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Target pH: Continue adding the base until the pH is between 6.0 and 8.0.[6]
-
Waste Collection: The neutralized solution should still be collected as hazardous waste and disposed of via your EHS office, as the organic component remains.
-
The following diagram outlines the laboratory procedure for acid neutralization.
Caption: Laboratory protocol for acid neutralization.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[4][5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS emergency line.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, upholding the principles of laboratory safety and environmental stewardship.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers. Retrieved from [Link]
-
ACTenviro. (2024, November 20). RCRA Hazardous Waste Labeling Requirements: A Comprehensive Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRA Training Module: Introduction to Containers (40 CFR Parts 264/265, Subpart I; Section 261.7). Retrieved from [Link]
-
UBC Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Labeling and RCRA requirements and the HCS standard. Retrieved from [Link]
-
Merck Millipore. (n.d.). Tips for Collecting and Neutralizing Laboratory Waste | Support. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 264 Subpart I -- Use and Management of Containers. Retrieved from [Link]
-
eSafety Training. (2022, December 27). RCRA Hazardous Waste: Labeling and Inspection Requirements. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011, September 20). The USEPA Regulations for “Closed Containers” of Hazardous Waste. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
University of Essex. (2022, March). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
ACS Publications. (2023, June 6). Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product | ACS Omega. Retrieved from [Link]
-
Princeton EHS. (n.d.). Neutralization/Deactivation/Recovery | Office of Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. ptb.de [ptb.de]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. Lab methods [zoology.ubc.ca]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. epa.gov [epa.gov]
- 9. esafety.com [esafety.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. eCFR :: 40 CFR Part 264 Subpart I -- Use and Management of Containers [ecfr.gov]
- 12. danielstraining.com [danielstraining.com]
Personal protective equipment for handling 2-(2,4-Di-tert-pentylphenoxy)butanoic acid
Inferred Hazard Assessment: A Structure-Based Approach
The molecule 2-(2,4-Di-tert-pentylphenoxy)butanoic acid combines two key structural features: a butanoic acid functional group and a large, substituted dialkylphenoxy group. Our safety protocol is built upon a conservative synthesis of the known hazards of these components.
-
Butanoic Acid Moiety : This carboxylic acid group is the primary driver of corrosive properties. Analogous compounds like n-Butyric acid are classified as causing severe skin burns and eye damage.[1][2][3] Inhalation of vapors can also be corrosive to the respiratory tract.[2]
-
Substituted Phenoxy Moiety : Large, substituted phenoxy compounds can present their own toxicological profiles, often including dermal and oral toxicity.[4] The bulky di-tert-pentyl groups render the molecule highly lipophilic, suggesting a potential for skin absorption and persistence.
Based on this structural analysis, we will operate under the assumption that the compound possesses the hazards summarized below.
| Inferred Hazard Class | Basis of Assumption (Structural Analogue) | Potential Consequences |
| Skin Corrosion/Irritation | Butanoic Acid | Causes severe skin burns, irritation, redness, and potential blistering.[2] |
| Serious Eye Damage | Butanoic Acid | Causes serious, potentially irreversible eye damage.[1][2] |
| Acute Toxicity (Oral) | Butanoic Acid, Substituted Phenols | Harmful if swallowed; may cause chemical burns in the mouth and stomach.[2][4] |
| Acute Toxicity (Dermal) | Substituted Phenols | Potentially harmful in contact with skin due to lipophilicity and analogue data.[4] |
| Respiratory Irritation | Butanoic Acid | Vapors or aerosols may cause irritation to the nose, throat, and respiratory tract.[2][5] |
Core Directive: Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE strategy is mandatory to mitigate the synthesized risks. The following ensemble provides a robust barrier against all anticipated routes of exposure.
| Protection Area | Required PPE Specification | Standard | Rationale & Causality |
| Eye & Face | Tightly-sealed chemical splash goggles AND a full-face shield. | ANSI Z87.1 (US) or EN 166 (EU) | The butanoic acid moiety presents a high risk of severe, corrosive eye damage from splashes. Goggles provide a seal against vapors and splashes, while the face shield offers a secondary barrier for the entire face.[6][7] |
| Hand | Double-gloving: Inner nitrile glove with an outer, chemical-resistant glove (e.g., Butyl rubber or Viton). | EN 374 (EU) or ASTM F739 (US) | The inner glove protects against incidental contact during de-gloving. The outer butyl rubber glove is selected for its high resistance to a broad range of organic chemicals and acids, crucial given the compound's dual nature.[7][8] Always check manufacturer-specific permeation data. |
| Body | Chemical-resistant apron over a flame-resistant lab coat. | N/A | Protects against splashes and spills on the torso. The lab coat provides general protection, while the apron adds a layer of impervious defense against corrosive liquids.[7][9] |
| Respiratory | Use within a certified chemical fume hood is mandatory. | N/A | Engineering controls are the primary line of defense. A fume hood is essential to control exposure to potentially corrosive and irritating vapors.[5] For spill cleanup or work outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][10] |
Operational Plan: Step-by-Step Handling Protocol
Trustworthiness in the lab is built on repeatable, safe procedures. Follow this workflow meticulously.
Preparation and PPE Donning
-
Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). Ensure an emergency eyewash and safety shower are accessible and unobstructed.[8]
-
Assemble Materials : Bring all necessary equipment (glassware, reagents, spill kit) into the fume hood before introducing the 2-(2,4-Di-tert-pentylphenoxy)butanoic acid.
-
Don PPE :
-
Put on the lab coat.
-
Don the first pair of nitrile gloves.
-
Don the second, outer pair of chemical-resistant gloves (e.g., butyl rubber).
-
Put on the chemical-resistant apron.
-
Fit the chemical splash goggles securely.
-
Finally, put on the face shield.
-
Chemical Handling Workflow
The following diagram outlines the logical flow for safely handling the compound.
Caption: Experimental workflow for handling 2-(2,4-Di-tert-pentylphenoxy)butanoic acid.
Spill Management
-
Evacuate : Alert personnel and evacuate the immediate area.
-
Isolate : If safe to do so, prevent the spill from spreading. Close the fume hood sash.
-
Protect : Do not attempt cleanup without the appropriate respiratory protection.
-
Absorb : Use a chemical absorbent material suitable for acids and organic compounds (e.g., universal binding agents) to contain the spill.[10]
-
Collect : Carefully sweep or scoop the absorbed material into a designated, labeled waste container using non-sparking tools.[3]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Treat all spill cleanup materials as hazardous waste.
Disposal Plan
All materials contaminated with 2-(2,4-Di-tert-pentylphenoxy)butanoic acid must be treated as hazardous waste.
-
Waste Collection :
-
Solid Waste : Contaminated gloves, absorbent pads, and weighing papers should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures must be collected in a sealed, labeled, and chemically compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "2-(2,4-Di-tert-pentylphenoxy)butanoic acid".
-
Storage and Disposal : Store waste containers in a designated satellite accumulation area. Follow all institutional and local regulations for the final disposal by a licensed waste disposal service.[2] Do not pour this chemical down the drain, as its environmental effects are unknown and it may be harmful to aquatic life.[3][10]
References
-
Breckland Scientific Supplies Ltd. (2018). Butanoic Acid - SAFETY DATA SHEET. Retrieved from [Link]
-
Synerzine. (n.d.). SAFETY DATA SHEET Butanoic acid (Natural). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 3,9-bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane. Retrieved from [Link]
-
Chemical Safety in Schools. (n.d.). "butanoic acid" Search Result. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (n.d.). Hexanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- - Substance Details. Retrieved from [Link]
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
Sources
- 1. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 2. synerzine.com [synerzine.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. "butanoic acid" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
